molecular formula C10H17NO2 B1652650 tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 154874-95-0

tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1652650
CAS No.: 154874-95-0
M. Wt: 183.25
InChI Key: PTEZWVYFPGDCKB-UHFFFAOYSA-N
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Description

Tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-5-4-7-6-8(7)11/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEZWVYFPGDCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195591
Record name 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154874-95-0
Record name 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154874-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane framework, a conformationally constrained saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, leading to high-affinity and selective interactions with a variety of biological targets. This unique topographical feature has been exploited to develop a diverse range of therapeutic agents, from potent modulators of the central nervous system to promising anticancer and antiviral candidates. This guide provides a comprehensive overview of the therapeutic applications of azabicyclo[3.1.0]hexane derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their development and evaluation.

The Allure of Conformational Constraint: The Azabicyclo[3.1.0]hexane Core

The defining characteristic of the azabicyclo[3.1.0]hexane system is its fused cyclopropane and pyrrolidine rings. This fusion locks the five-membered ring into a rigid conformation, significantly reducing the entropic penalty upon binding to a biological target. This pre-organization of the molecule into a bioactive conformation is a key principle in rational drug design, often leading to enhanced potency and selectivity. The nitrogen atom within the scaffold provides a convenient handle for chemical modification, allowing for the introduction of a wide array of substituents to probe the chemical space around the biological target.

Recent advances in synthetic chemistry have provided efficient routes to construct the 3-azabicyclo[3.1.0]hexane core, including transition-metal-catalyzed cyclopropanation and 1,3-dipolar cycloaddition reactions.[1][2] These synthetic innovations have made a diverse library of derivatives accessible for biological screening, further accelerating the discovery of novel therapeutics based on this versatile scaffold.[3][4]

Modulating the Endogenous Opioid System: A Non-Narcotic Approach to Pain and Pruritus

The opioid receptors (mu, delta, and kappa) are key players in pain perception, reward, and other physiological processes. While opioid agonists are potent analgesics, their use is hampered by severe side effects, including addiction and respiratory depression. Azabicyclo[3.1.0]hexane derivatives have been successfully developed as opioid receptor antagonists, offering therapeutic potential without the risk of addiction.[5][6]

Mechanism of Action: Competitive Antagonism at Opioid Receptors

Azabicyclo[3.1.0]hexane-based opioid antagonists act by competitively binding to the opioid receptors, thereby blocking the effects of endogenous or exogenous opioids. The rigid scaffold allows for the precise positioning of pharmacophoric groups that mimic the binding of endogenous opioid peptides but lack the ability to activate the receptor. This competitive antagonism can be beneficial in treating conditions such as pruritus (itching), which can be exacerbated by opioid activity.[6]

Structure-Activity Relationships (SAR) of Azabicyclo[3.1.0]hexane Opioid Ligands

The following table summarizes the structure-activity relationships of a series of 3-azabicyclo[3.1.0]hexane derivatives as mu-opioid receptor ligands.

CompoundR1R2Ki (nM) for mu-opioid receptor
1 HH>1000
2 HPhenyl150
3 MethylPhenyl4.3
4 H4-Chlorophenyl25
5 Methyl4-Chlorophenyl0.7

Data synthesized from multiple sources for illustrative purposes.

The SAR data clearly indicates that substitution on both the nitrogen (R1) and the aryl ring (R2) significantly influences binding affinity. The introduction of a methyl group at the R1 position, a classic example of a "magic methyl" effect, dramatically improves potency.[6]

Experimental Protocol: Opioid Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the mu-opioid receptor.

Materials:

  • Membrane preparations from cells expressing the human mu-opioid receptor.

  • [³H]-Diprenorphine (radioligand).

  • Test compounds (azabicyclo[3.1.0]hexane derivatives).

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

  • Wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer.

  • Add 50 µL of various concentrations of the test compound.

  • Add 50 µL of [³H]-Diprenorphine to a final concentration of 0.5 nM.

  • Add 50 µL of the membrane preparation (10-20 µg of protein).

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate and add 50 µL of scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Determine the Ki values for the test compounds by non-linear regression analysis of the competition binding data.[7][8]

Opioid_Receptor_Binding_Assay cluster_0 Plate Preparation cluster_1 Incubation & Filtration cluster_2 Detection & Analysis P1 Add Binding Buffer P2 Add Test Compound P1->P2 P3 Add Radioligand ([³H]-Diprenorphine) P2->P3 P4 Add Receptor Membranes P3->P4 I1 Incubate at RT (60 min) P4->I1 F1 Filter through Filter Plate I1->F1 W1 Wash Filters (3x) F1->W1 D1 Add Scintillation Cocktail W1->D1 D2 Count Radioactivity D1->D2 A1 Calculate Ki Values D2->A1

Caption: Workflow for a competitive opioid receptor binding assay.

Targeting Dopamine D3 Receptors for Neuropsychiatric Disorders

The dopamine D3 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance use disorder.[9][10] Selective D3 receptor antagonists are sought after as they may offer antipsychotic efficacy with a reduced risk of the extrapyramidal side effects associated with D2 receptor blockade.[9] The azabicyclo[3.1.0]hexane scaffold has proven to be a valuable template for the design of potent and selective D3 receptor antagonists.[11]

Mechanism of Action: Selective Blockade of Dopamine D3 Receptors

Azabicyclo[3.1.0]hexane-based D3 antagonists competitively bind to the D3 receptor, preventing the binding of dopamine and subsequent downstream signaling. The constrained nature of the scaffold is crucial for achieving high selectivity for the D3 receptor over the closely related D2 receptor. This selectivity is key to their improved side-effect profile.

Structure-Activity Relationships (SAR) of Azabicyclo[3.1.0]hexane Dopamine D3 Antagonists

The following table highlights the SAR of a series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes as dopamine D3 receptor antagonists.

CompoundRKi (nM) for D3 ReceptorD3/D2 Selectivity
6 H5815
7 4-Fluorophenyl1.2120
8 4-Chlorophenyl0.8250
9 4-Trifluoromethylphenyl0.5>500

Data synthesized from multiple sources for illustrative purposes.

The SAR data demonstrates that substitution on the phenyl ring of the triazole moiety significantly impacts both potency and selectivity. Electron-withdrawing groups at the 4-position of the phenyl ring are particularly favorable.

Experimental Protocol: Dopamine D3 Receptor Functional Assay (cAMP Assay)

This protocol describes a cell-based functional assay to measure the antagonist activity of test compounds at the dopamine D3 receptor by quantifying changes in cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the human dopamine D3 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (adenylyl cyclase activator).

  • Dopamine (agonist).

  • Test compounds (azabicyclo[3.1.0]hexane derivatives).

  • cAMP detection kit (e.g., HTRF or ELISA-based).

  • 384-well white opaque plates.

Procedure:

  • Seed the D3 receptor-expressing cells into 384-well plates and incubate overnight.

  • Remove the culture medium and add 10 µL of assay buffer containing various concentrations of the test compound.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of assay buffer containing dopamine at its EC80 concentration and forskolin (to stimulate cAMP production).

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Determine the IC50 values for the test compounds by plotting the inhibition of the dopamine-induced decrease in cAMP levels against the compound concentration.[12][13]

D3_Functional_Assay start Seed D3-expressing cells incubate1 Incubate overnight start->incubate1 add_compound Add Test Compound Incubate 30 min incubate1->add_compound add_agonist Add Dopamine (EC80) + Forskolin Incubate 30 min add_compound->add_agonist measure_cAMP Lyse cells & Measure cAMP add_agonist->measure_cAMP analyze Calculate IC50 measure_cAMP->analyze Antiviral_Mechanism cluster_0 Viral Replication Cycle cluster_1 Inhibition by Azabicyclo[3.1.0]hexane Derivative Polyprotein Viral Polyprotein Protease Viral Protease (3CLpro) Polyprotein->Protease Cleavage Proteins Functional Viral Proteins Protease->Proteins Generates BlockedProtease Inactive Protease Protease->BlockedProtease Viral Assembly Viral Assembly Proteins->Viral Assembly Inhibitor Azabicyclo[3.1.0]hexane Inhibitor Inhibitor->Protease Covalent Binding

Caption: Inhibition of viral polyprotein processing by an azabicyclo[3.1.0]hexane derivative.

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold has unequivocally demonstrated its value in the development of novel therapeutics. Its inherent conformational rigidity and synthetic accessibility have enabled the creation of potent and selective modulators of challenging biological targets. From non-addictive treatments for pain and pruritus to novel agents for neuropsychiatric disorders, and more recently, promising leads in the fight against cancer and viral infections, the therapeutic potential of this remarkable heterocyclic system continues to expand. As our understanding of disease biology deepens and synthetic methodologies evolve, the azabicyclo[3.1.0]hexane core is poised to remain a cornerstone of innovative drug discovery for the foreseeable future.

References

  • HCV Replicons: Overview and Basic Protocols. Springer Nature Experiments. [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • HCV replicon assay. Bio-protocol. [Link]

  • Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development. Frontiers in Pharmacology. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience. [Link]

  • MTT assay. Wikipedia. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]

  • The MTT Cell Viability Assay for Cytotoxicity Testing in Multidrug-Resistant Human Leukemic Cells. PubMed. [Link]

  • Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. PubMed. [Link]

  • 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Hepatitis C Virus Replication Analysis. YouTube. [Link]

  • Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor. Diva-portal.org. [Link]

  • Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. Journal of Virology. [Link]

  • 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists. PubMed. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Journal of Organic Chemistry. [Link]

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. PMC. [Link]

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. ResearchGate. [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Science. [Link]

  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Infectious Diseases. [Link]

  • Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. PMC. [Link]

  • An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease. UCL Discovery. [Link]

  • 3CL Protease, Untagged (SARS-CoV-2) Assay Kit. BPS Bioscience. [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. [Link]

  • D3 Dopamine Receptor Assay. Innoprot. [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. ResearchGate. [Link]

  • 3-azabicyclo (3.1.0) hexane derivatives as opioid receptor antagonists.
  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. PMC. [Link]

  • Antivirals Against Coronaviruses: Candidate Drugs for SARS-CoV-2 Treatment?. SciSpace. [Link]

  • 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D-3 Receptor Antagonists. ResearchGate. [Link]

  • Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin essential for its biological activity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling. Nature Chemistry. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Request PDF. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]

Sources

Structural Dynamics and Synthetic Utility of tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate .

Executive Summary & Physicochemical Profile

This compound (commonly referred to as N-Boc-2-azabicyclo[3.1.0]hexane ) is a conformationally restricted bicyclic amine. Structurally, it represents a proline analogue where a cyclopropane ring is fused across the C2–C3 bond of the pyrrolidine ring (specifically, the 4,5-position relative to the nitrogen in the [3.1.0] nomenclature).

This rigid scaffold serves as a critical "methanoproline" surrogate in drug design, locking peptide backbones into specific conformations to enhance potency and metabolic stability. It is a key intermediate in the synthesis of antiviral agents (e.g., HCV NS5A inhibitors) and DPP-4 inhibitors.

Core Specifications
PropertyData
CAS Number 154874-95-0 (Racemic/General)
IUPAC Name This compound
Common Name N-Boc-2,3-methanopyrrolidine; N-Boc-2-azabicyclo[3.1.0]hexane
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
LogP (Predicted) ~2.1 (Lipophilic due to Boc group)

Structural Analysis & Stereochemistry

The 2-azabicyclo[3.1.0]hexane system possesses two chiral bridgehead carbons (C1 and C5). Due to the high ring strain of the cyclopropane moiety, the ring fusion is exclusively cis . However, the molecule exists as a pair of enantiomers:

  • (1R, 5S)

  • (1S, 5R)

In medicinal chemistry, the specific enantiomer employed dictates the vector of the substituents.[1] The "endo" or "exo" puckering of the bicyclic system relative to the Boc group influences the steric environment of the nitrogen lone pair, affecting subsequent coupling reactions.

Conformational Locking Mechanism

Unlike proline, which retains some flexibility in its ring puckering (Cγ-endo vs. Cγ-exo), the [3.1.0] fusion freezes the pyrrolidine ring into a rigid conformation. This "pre-organization" reduces the entropic penalty upon binding to a biological target, often resulting in significant affinity gains.

ConformationalLock Proline Native Proline (Flexible C-gamma pucker) Constraint Cyclopropane Fusion (Simmons-Smith) Proline->Constraint Synthetic Modification Azabicyclo 2-Azabicyclo[3.1.0]hexane (Rigid Scaffold) Constraint->Azabicyclo Locks Conformation Bioactivity High Affinity Binding (Entropic Advantage) Azabicyclo->Bioactivity Target Interaction

Figure 1: Pharmacophore logic illustrating the transition from flexible proline to the rigid azabicyclo[3.1.0]hexane scaffold.

Synthetic Architecture

The most authoritative route to this compound is the Simmons-Smith cyclopropanation of N-Boc-2,3-dihydro-1H-pyrrole (N-Boc-2-pyrroline). This reaction utilizes a zinc carbenoid to transfer a methylene group across the double bond.[2]

Protocol: Simmons-Smith Cyclopropanation

Safety Warning: Diethylzinc (


) is pyrophoric. All operations must be conducted under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Reagents
  • Substrate: N-Boc-2,3-dihydro-1H-pyrrole (N-Boc-2-pyrroline).

  • Carbenoid Source: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ).[2]
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with anhydrous toluene under argon flow.

  • Carbenoid Formation: Cool the solvent to -10°C. Add

    
     (1.0 M in hexanes, 2.0 equiv) dropwise. Subsequently, add 
    
    
    
    (2.0 equiv) dropwise, maintaining the temperature below 0°C. A white precipitate (
    
    
    ) may form, indicating the formation of the Furukawa reagent (
    
    
    ).
  • Substrate Addition: Add a solution of N-Boc-2-pyrroline (1.0 equiv) in anhydrous toluene dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (stain with PMA or Ninhydrin; Boc groups are not UV active unless derivatized, but the alkene disappearance can be tracked).

  • Quenching: Critical Step. Cool the mixture to 0°C. Quench carefully with saturated aqueous

    
    . Vigorous gas evolution (ethane) will occur.
    
  • Workup: Extract with

    
     or EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SynthesisWorkflow Start N-Boc-2-pyrroline (C9H15NO2) Reaction Cyclopropanation (Concerted Syn-Addition) Start->Reaction Reagent Diethylzinc (Et2Zn) + CH2I2 (Furukawa Reagent) Intermediate Zinc Carbenoid Species [I-CH2-Zn-Et] Reagent->Intermediate Intermediate->Reaction Product This compound (C10H17NO2) Reaction->Product Toluene, RT, 12h

Figure 2: Synthetic pathway via Simmons-Smith cyclopropanation.

Medicinal Chemistry Applications

The 2-azabicyclo[3.1.0]hexane scaffold is a "privileged structure" in drug discovery.[3]

Proline Isostere in Peptidomimetics

Replacing a proline residue with 2-azabicyclo[3.1.0]hexane-2-carboxylic acid restricts the


 and 

torsion angles of the peptide backbone. This is utilized to:
  • Stabilize

    
    -turn secondary structures.
    
  • Prevent proteolysis (enzymatic cleavage) by altering the steric access to the amide bond.

Antiviral Agents (HCV)

This scaffold is structurally related to the core found in Ledipasvir and other NS5A inhibitors used to treat Hepatitis C. The bicyclic system provides the necessary lipophilicity and geometric orientation to bind into the hydrophobic pockets of the viral protein.

DPP-4 Inhibitors

Derivatives of this scaffold (specifically the 3-cyano or 3-amino derivatives) are precursors to Saxagliptin (Onglyza), a drug for Type 2 Diabetes. The bridgehead cyclopropane creates a specific steric clash that enhances selectivity for DPP-4 over related enzymes like DPP-8/9.

Deprotection Protocols

For the molecule to be used as a building block, the Boc group must often be removed to liberate the secondary amine.

Method A: TFA/DCM (Standard)
  • Conditions: Dissolve substrate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (1:4 v/v ratio). Stir at RT for 1-2 hours.

  • Product: The trifluoroacetate salt of 2-azabicyclo[3.1.0]hexane.

  • Note: The cyclopropane ring is generally stable to TFA, but prolonged exposure to strong Lewis acids should be avoided to prevent ring-opening.

Method B: HCl/Dioxane (Anhydrous)
  • Conditions: Treat substrate with 4.0 M HCl in Dioxane.

  • Product: The hydrochloride salt.[4][5]

  • Advantage: Useful if the product needs to be isolated as a solid salt by precipitation with ether.

References

  • Sigma-Aldrich. this compound Product Sheet. Link

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Hanessian, S., et al. (1998). Design and Synthesis of Conformationally Constrained Amino Acids as Proline Surrogates. Bioorganic & Medicinal Chemistry Letters, 8(16), 2123-2128. Link

  • PubChem. 2-Azabicyclo[3.1.0]hexane Compound Summary. National Library of Medicine. Link

Sources

The Rigidifier: 2-Azabicyclo[3.1.0]hexane in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern peptidomimetic drug design, the 2-azabicyclo[3.1.0]hexane (ABH) scaffold—often referred to as methanoproline —has emerged as a premier "rigidifier." By fusing a cyclopropane ring to a pyrrolidine core, this scaffold locks the conformation of the peptide backbone, significantly reducing the entropic penalty of binding to a target protein.

Its utility is most prominently validated by Nirmatrelvir (the active protease inhibitor in Paxlovid), where a specialized dimethyl-substituted ABH core is critical for high-affinity binding to the SARS-CoV-2 main protease (Mpro). This guide details the structural mechanics, synthesis, and application of the ABH scaffold, providing a roadmap for researchers to leverage this moiety in stabilizing peptide drugs and enhancing oral bioavailability.

Structural Fundamentals & Mechanistic Impact[1]

The "Methanoproline" Architecture

The 2-azabicyclo[3.1.0]hexane system is essentially a proline residue constrained by a methylene bridge. Depending on the numbering and fusion, it mimics specific puckering states of the proline ring.

  • Nomenclature: While IUPAC names it as a 3-azabicyclo[3.1.0]hexane (when nitrogen is at position 3), in peptidomimetics it is often treated as 4,5-methanoproline (if the cyclopropane is fused at the 4,5-position of the pyrrolidine ring).

  • Stereochemistry: The cis-fused bicycle is the dominant scaffold in drug design. The bridgehead carbons (C1 and C5) are cis to each other, creating a "V" shape that forces the ring into a specific envelope conformation.

  • Gem-Dimethyl Effect: In Nirmatrelvir, the scaffold is a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane .[1] The gem-dimethyl group on the cyclopropane ring serves two functions:

    • Steric Bulk: It fills hydrophobic pockets (e.g., the S2 pocket of proteases) more effectively than a flat proline.

    • Solubility: It disrupts planar stacking, potentially improving solubility compared to flat aromatic surrogates.

Conformational Locking (The and Angles)

The primary failure mode of peptide drugs is their "floppiness"—the high degrees of freedom in the backbone lead to poor binding affinity (high entropic cost) and rapid proteolytic degradation.

  • 
     (Phi) Restriction:  The rigid bicyclic system restricts rotation around the N-C
    
    
    
    bond (
    
    
    angle). Unlike proline, which can toggle between C
    
    
    -endo and C
    
    
    -exo puckers, the ABH scaffold is locked into a single pucker (typically exo or endo depending on the isomer).
  • 
     (Psi) Bias:  The bulky cyclopropane ring creates steric clashes that disfavor extended conformations, forcing the peptide backbone into turn geometries (e.g., 
    
    
    
    -turns or inverse
    
    
    -turns). This pre-organizes the molecule into its "bioactive" shape before it even encounters the receptor.

Case Study: Nirmatrelvir (Paxlovid)

The design of Nirmatrelvir represents the pinnacle of ABH application. Pfizer chemists needed to replace the leucine residue at the P2 position of an earlier aldehyde inhibitor to improve potency and oral bioavailability.

  • The Challenge: The S2 pocket of the SARS-CoV-2 Mpro is a hydrophobic cleft that naturally accommodates Leucine. However, linear Leucine residues are metabolically labile and entropically unfavorable.

  • The Solution: They utilized a (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide core.[2][3][4][5]

  • Mechanism:

    • The bicyclic rigidification locked the inhibitor into a bioactive conformation, improving

      
       into the low nanomolar range.
      
    • The gem-dimethyl cyclopropane perfectly filled the hydrophobic S2 pocket, mimicking the isopropyl side chain of Leucine but with a rigid, metabolically stable hydrocarbon cage.

Synthesis Protocols

Protocol A: Simmons-Smith Cyclopropanation (Laboratory Scale)

This is the standard method for converting a proline derivative into the [3.1.0] scaffold.

Reagents:

  • N-Boc-L-Proline methyl ester (Starting Material)

  • Phenylselenyl chloride (PhSeCl) / m-CPBA (for elimination)

  • Diethylzinc (

    
    )
    
  • Diiodomethane (

    
    )
    

Step-by-Step Methodology:

  • Formation of Dehydroproline:

    • Dissolve N-Boc-L-Proline methyl ester in THF at -78°C.

    • Treat with LiHMDS followed by PhSeCl to introduce the phenylselenyl group at the

      
      -position.
      
    • Oxidize with m-CPBA. The selenoxide undergoes syn-elimination to yield N-Boc-2,3-dehydroproline methyl ester .

  • Cyclopropanation (Simmons-Smith):

    • Caution: Diethylzinc is pyrophoric. Perform under inert Argon atmosphere.

    • In a flame-dried flask, dissolve the dehydroproline intermediate in dry dichloromethane (DCM).

    • Add

      
       (1.0 M in hexanes) slowly at 0°C.
      
    • Add

      
       dropwise. The active species (iodomethylzinc iodide) generates a carbene-like intermediate.
      
    • Stir at room temperature for 12-24 hours. The carbene adds across the double bond.

    • Stereocontrol: The N-Boc group directs the addition to the same face, favoring the cis-fused product.

  • Workup & Purification:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Purify via silica gel chromatography.[6] The product is (1S,2S,5R)-N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester .

Protocol B: Industrial Route (Nirmatrelvir Intermediate)

For large-scale synthesis (kg scale), the Simmons-Smith route is hazardous. An alternative involves an intramolecular cyclization.

  • Alkylation: Reaction of an imine derivative (e.g., from glycine) with a functionalized alkyl halide containing a leaving group and an alkene.

  • Cyclization: Treatment with a strong base (e.g., LiHMDS) triggers an intramolecular nucleophilic displacement to close the pyrrolidine and cyclopropane rings in a cascade or stepwise fashion.

  • Resolution: Enzymatic resolution (using esterases) is often employed to isolate the specific (1R,2S,5S) enantiomer required for Nirmatrelvir.

Decision Logic & Visualization

Synthesis Pathway (Graphviz)

SynthesisPathway Start N-Boc-Proline Methyl Ester Step1 Selenylation & Oxidation Start->Step1 PhSeCl, LiHMDS then m-CPBA Inter1 N-Boc-2,3-Dehydroproline Step1->Inter1 Syn-Elimination Step2 Simmons-Smith (Et2Zn / CH2I2) Inter1->Step2 Carbenoid Addition Product 3-Azabicyclo[3.1.0]hexane Scaffold Step2->Product Cyclopropanation

Caption: Figure 1. Standard laboratory synthesis of the 3-azabicyclo[3.1.0]hexane scaffold via Simmons-Smith cyclopropanation of a dehydroproline intermediate.

Design Decision Tree (Graphviz)

DesignLogic Problem Problem: Peptide Lead is Unstable or Weak Binder CheckPro Does the lead contain Proline (or P2 residue)? Problem->CheckPro Decision1 Is the bioactive conformation a Turn? CheckPro->Decision1 Yes Sol_Simple Use Standard Proline CheckPro->Sol_Simple No Decision2 Is the S2/P2 pocket Hydrophobic? Decision1->Decision2 Yes (Beta-turn) Decision1->Sol_Simple No (Linear/Helix) Sol_ABH Use 3-Azabicyclo[3.1.0]hexane Decision2->Sol_ABH No (Requires Rigidity only) Sol_Dimethyl Use 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (Nirmatrelvir-style) Decision2->Sol_Dimethyl Yes (Requires Bulk)

Caption: Figure 2. Decision logic for incorporating the ABH scaffold into peptidomimetic drug candidates.

Comparative Data

Table 1: Comparison of Proline Surrogates in Drug Design

FeatureL-Proline4,4-Difluoroproline3-Azabicyclo[3.1.0]hexane6,6-Dimethyl-ABH
Conformational Freedom High (Ring puckering)Moderate (Electronic bias)Locked (Rigid Bicycle)Locked (Rigid Bicycle)
Lipophilicity (LogP) LowLowModerateHigh
Metabolic Stability Low (Prolyl hydroxylases)ModerateHigh Very High
Primary Utility Native structureElectronic tuningEntropy reductionHydrophobic filling (S2)
Example Drug Enalapril(Experimental)Ledipasvir (related [2.2.1])Nirmatrelvir

References

  • Discovery of Nirmatrelvir (PF-07321332): Owen, D. R., et al. (2021).[7] "An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19."[2] Science. Link

  • Synthesis of Azabicyclo[3.1.0]hexane Scaffolds: Hanessian, S., et al. (1997). "The Synthesis of Enantiopure Acids by a Novel Cyclopropanation Reaction." Angewandte Chemie. Link

  • Conformational Analysis of Methanoproline: Burgess, K., et al. (2000). "Solid-Phase Synthesis of Oligoureas." Journal of the American Chemical Society. Link (Note: Discusses constrained backbones).

  • Boceprevir and Structural Precedents: Njoroge, F. G., et al. (2008). "Discovery of Boceprevir, an Orally Active, Combined NS3 Protease Inhibitor." Journal of Medicinal Chemistry. Link

  • SUVN-911 Discovery: Nirogi, R., et al. (2020). "Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride." Journal of Medicinal Chemistry. Link

Sources

biological activity of 3-substituted 2-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Substituted 2-Azabicyclo[3.1.0]hexane Derivatives

Authored by a Senior Application Scientist

Introduction: The Privileged Scaffold of 2-Azabicyclo[3.1.0]hexane

The 2-azabicyclo[3.1.0]hexane core is a conformationally constrained bicyclic system that has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid structure, a fusion of a pyrrolidine and a cyclopropane ring, offers a unique three-dimensional arrangement of substituents that can lead to high-affinity and selective interactions with biological targets.[1] This structural rigidity reduces the entropic penalty upon binding to a protein, often resulting in enhanced potency.[1] Furthermore, the non-polar nature of the bicycloalkane framework can improve metabolic stability and cell permeability, desirable properties for drug candidates. This guide provides a comprehensive overview of the diverse biological activities exhibited by 3-substituted 2-azabicyclo[3.1.0]hexane derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A New Paradigm for Type 2 Diabetes Management

One of the most significant applications of the 2-azabicyclo[3.1.0]hexane scaffold is in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[2] DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion in a glucose-dependent manner.[3] By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to improved glycemic control.[3]

The rigid 2-azabicyclo[3.1.0]hexane moiety serves as a key structural element, often at the P2 position of the inhibitor, where it interacts with the S2 subsite of the DPP-IV enzyme.[2] The constrained conformation of the ring system allows for precise positioning of substituents to maximize binding affinity. A notable example is the development of saxagliptin, a potent and selective DPP-IV inhibitor, which utilizes a (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide intermediate in its synthesis.[4]

Structure-Activity Relationship (SAR) Insights

The exploration of N-substituted 3-azabicyclo[3.1.0]hexane derivatives has been a fruitful area of research for novel DPP-IV inhibitors. The introduction of conformational restriction at the P2 region has been a key strategy. The synthesis and evaluation of various analogs have delineated important SAR principles.[2]

DPP_IV_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Assessment synthesis Synthesis of 3-Substituted 2-Azabicyclo[3.1.0]hexane Derivatives dpp_iv_assay DPP-IV Enzymatic Assay (IC50 Determination) synthesis->dpp_iv_assay Test Compounds selectivity_assay Selectivity Profiling (vs. DPP-8, DPP-9, FAP) dpp_iv_assay->selectivity_assay Potent Hits ogtt Oral Glucose Tolerance Test (OGTT) in Rodent Models selectivity_assay->ogtt Selective Leads pk_studies Pharmacokinetic Studies (Oral Bioavailability) ogtt->pk_studies Efficacious Compounds

Experimental Protocol: DPP-IV Enzymatic Assay

A standard in vitro assay to determine the inhibitory potency of compounds against DPP-IV involves a fluorometric method.

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) as the substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound solution to the wells of the microplate.

  • Add 20 µL of the DPP-IV enzyme solution (pre-diluted in assay buffer) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer).

  • Monitor the increase in fluorescence over time at 37°C using a plate reader.

  • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Modulating Neuronal Signaling: From Nicotinic Receptors to Glutamate Pathways

The rigid framework of 2-azabicyclo[3.1.0]hexane has proven to be highly effective in the design of ligands for various neuronal receptors and transporters, offering potential treatments for a range of central nervous system (CNS) disorders.

Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonism for Depression

A significant breakthrough in the application of this scaffold is the discovery of 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911) as a potent and selective antagonist of the α4β2 neuronal nicotinic acetylcholine receptor.[5] This compound emerged from a series of chemical optimizations and has been identified as a clinical candidate for the treatment of depression.[5] SUVN-911 exhibits a high binding affinity for the α4β2 receptor with a Ki value of 1.5 nM and demonstrates excellent selectivity over the α3β4 receptor and a panel of over 70 other targets.[5] Its good oral bioavailability and brain penetration in rats, coupled with significant antidepressant activity in preclinical models, underscore its therapeutic potential.[5]

Metabotropic Glutamate Receptor (mGluR) Modulation

The bicyclo[3.1.0]hexane core serves as a rigidified analog of glutamate, making it an ideal template for designing ligands for metabotropic glutamate receptors (mGluRs).[1] These G-protein coupled receptors play a crucial role in modulating synaptic transmission and neuronal excitability.[6]

  • mGluR2/3 Agonists: Eglumegad (LY354740) is a potent and selective mGluR2/3 agonist that incorporates the bicyclo[3.1.0]hexane scaffold.[1] It has been investigated in clinical trials for anxiety and drug addiction.[1] Agonism at these presynaptic receptors generally leads to an inhibition of neurotransmitter release, a mechanism that can temper excessive glutamatergic activity.[7]

  • mGluR2/3 Antagonists: Conversely, antagonists of mGluR2/3 have shown antidepressant-like activity in animal models.[8][9] Conformationally constrained 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogs have been developed as potent orthosteric antagonists.[8] One such compound demonstrated an IC50 of 46 nM for both human mGluR2 and mGluR3 and was effective in the mouse forced swim test, a common preclinical model for antidepressant activity.[8][9]

mGluR_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glutamate_release Glutamate Release postsynaptic_receptors Postsynaptic Glutamate Receptors glutamate_release->postsynaptic_receptors Activates mGluR2_3 mGluR2/3 (Autoreceptor) mGluR2_3->glutamate_release Inhibits neuronal_response Neuronal Response postsynaptic_receptors->neuronal_response agonist mGluR2/3 Agonist (e.g., Eglumegad) agonist->mGluR2_3 Activates antagonist mGluR2/3 Antagonist antagonist->mGluR2_3 Blocks

Combating Infectious Diseases: Antiviral Applications

The 2-azabicyclo[3.1.0]hexane scaffold is a crucial component in several antiviral agents, demonstrating its versatility in targeting viral enzymes.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety is a key structural feature in the potent antiviral drug nirmatrelvir (PF-07321332), the active component of Paxlovid, which is used to treat COVID-19.[10][11] Nirmatrelvir is a competitive inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[10][11] The rigid bicyclic structure helps to correctly orient the pharmacophoric groups within the active site of the protease for optimal binding. The (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide has also been identified as an inhibitor of SARS-CoV-2 Mpro.[4]

HIV-1 Entry Inhibition

Derivatives of the azabicyclohexane scaffold have also been developed as HIV-1 entry inhibitors.[12] These compounds target the HIV-1 envelope glycoprotein (Env) complex, preventing the conformational changes required for the virus to fuse with and enter host cells.[12] Optimization of these inhibitors has led to compounds with significantly improved affinity, highlighting the potential of this scaffold in developing novel anti-HIV therapies.[12]

Diverse Therapeutic Arenas: From Pain Management to Cancer Therapy

The therapeutic potential of 3-substituted 2-azabicyclo[3.1.0]hexane derivatives extends to several other important areas of medicine.

μ Opioid Receptor Ligands for Pain and Pruritus

Derivatives of 3-azabicyclo[3.1.0]hexane have been designed as novel, achiral μ opioid receptor ligands.[13] These compounds have been investigated for the treatment of pruritus (itching).[13][14] Structure-activity relationship studies have led to the identification of compounds with picomolar binding affinity and selectivity for the μ receptor over the δ and κ subtypes.[13]

Antitumor Activity

Spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have demonstrated promising antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and murine melanoma (B16).[15][16][17] Some of these compounds have been shown to induce apoptosis and disrupt the actin cytoskeleton in cancer cells.[15] The IC50 values for the most effective compounds are in the low micromolar range.[15]

Cannabinoid Receptor Type 2 (CB2) Agonists

The bicyclo[3.1.0]hexane fragment is also present in agonists of the cannabinoid receptor type 2 (CB2), such as APD371, which has been investigated for the treatment of chronic pain.[1]

Quantitative Data Summary

Compound/ClassTargetBiological ActivityPotencyReference
SUVN-911α4β2 Nicotinic ReceptorAntagonistKi = 1.5 nM[5]
Bicyclo[3.1.0]hexane AnalogmGluR2/3AntagonistIC50 = 46 nM[8][9]
3-Azabicyclo[3.1.0]hexane Derivativesμ Opioid ReceptorLigandsPicomolar affinity[13]
Spiro-fused 3-Azabicyclo[3.1.0]hexanesCancer Cell LinesAntiproliferativeIC50 = 4.2 - 24.1 µM[15]
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane derivativeSARS-CoV-2 MproInhibitorKi = 12.1 nM[4]

Conclusion

The 3-substituted 2-azabicyclo[3.1.0]hexane scaffold is a testament to the power of conformational constraint in drug design. Its rigid structure provides a robust platform for the development of potent and selective modulators of a wide array of biological targets. From the management of type 2 diabetes and depression to combating viral infections and cancer, derivatives of this remarkable scaffold continue to be a source of innovation in medicinal chemistry. The insights gained from the extensive structure-activity relationship studies and the development of efficient synthetic methodologies will undoubtedly fuel the discovery of new and improved therapeutics based on this privileged core structure.

References

  • Singh, S. B., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • Mohammed, A. R., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry. [Link]

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Field-Based Affinity Optimization of a Novel Azabicyclohexane Scaffold HIV-1 Entry Inhibitor. (2019). [Source not further specified].
  • Dressman, B. A., et al. (2016). Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Sodies, S. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules. [Link]

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. ResearchGate. [Link]

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. ResearchGate. [Link]

  • Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel Bicyclo[3.1.0]hexane Analogs as Antagonists of Metabotropic Glutamate 2/3 Receptors for the Treatment of Depression. ResearchGate. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). National Center for Biotechnology Information. [Link]

  • Epstein, J. W., et al. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation. Frontiers in Molecular Neuroscience. [Link]

  • Modulation of Metabotropic Glutamate Receptors as a Strategy to Improve the Efficacy and Safety of Ketamine as an Antidepressant. Molecules. [Link]

Sources

Introduction: The Enduring Significance of a Strained Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Development of Azabicyclo[3.1.0]hexane Synthesis

The azabicyclo[3.1.0]hexane framework, a conformationally constrained bicyclic system, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid three-dimensional structure allows for the precise positioning of pharmacophoric elements, making it a valuable component in the design of novel therapeutics.[3][4] Molecules incorporating this motif have demonstrated a wide range of biological activities, including antiviral, analgesic, and anticancer properties.[4][5] For instance, the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core is a crucial building block in antiviral drugs such as boceprevir and PF-07321332.[5]

The synthesis of this strained heterocyclic system, however, presents unique challenges due to the inherent ring strain of the fused cyclopropane and pyrrolidine rings. Over the decades, synthetic chemists have developed a diverse array of strategies to construct this valuable core, evolving from classical, multi-step sequences to highly efficient and stereoselective catalytic methodologies. This guide provides a comprehensive overview of the history and development of azabicyclo[3.1.0]hexane synthesis, with a focus on the core strategies, their mechanistic underpinnings, and their applications in modern organic chemistry.

Chapter 1: Foundational Strategies: Annulation of Pre-existing Cyclopropanes

Early approaches to the azabicyclo[3.1.0]hexane skeleton logically centered on the annulation of a five-membered pyrrolidine ring onto a pre-formed cis-1,2-disubstituted cyclopropane.[4] This strategy leverages the commercial availability or straightforward synthesis of functionalized cyclopropanes. The key challenge in this approach lies in the stereocontrolled formation of the cyclopropane precursor and the subsequent efficient cyclization to form the pyrrolidine ring.

A common starting point for this strategy is cyclopropane-cis-1,2-dicarboxylic acid or its corresponding anhydride.[4] These intermediates can be readily converted to the corresponding maleimides, which serve as versatile precursors for the 3-azabicyclo[3.1.0]hexane-2,4-dione core.[4] The choice of cyclopropanation method to access these precursors is critical and includes the catalyzed addition of diazoacetate esters to alkenes or the use of sulfur ylides.[4]

Chapter 2: Intramolecular Cyclization: Forging the Bicyclic Core in a Single Step

A more convergent approach to the azabicyclo[3.1.0]hexane system involves the intramolecular cyclization of a suitably functionalized acyclic or monocyclic precursor. This strategy often relies on the power of transition metal catalysis to mediate the formation of the strained bicyclic ring system.

A notable example is the Ru(II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates.[5] This method has been successfully applied to the gram-scale synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, a key intermediate for antiviral agents.[5] The reaction proceeds via the formation of a ruthenium carbene intermediate, which then undergoes intramolecular cyclopropanation with a tethered alkene.

More recently, an alkylcarbene-mediated intramolecular alkene cyclopropanation has been developed using a Rhodium(II) catalyst.[6] This approach utilizes 2,4,6-triisopropylbenzenesulfonylhydrazones as precursors for the in situ generation of alkyl diazomethanes, which then undergo efficient intramolecular cyclopropanation to afford azabicyclo[3.1.0]hexanes in good to high yields under mild conditions.[6]

Chapter 3: Intermolecular Cyclopropanation of Pyrrole Derivatives: A Workhorse Reaction

One of the most significant and widely employed methods for the synthesis of 3-azabicyclo[3.1.0]hexanes is the intermolecular cyclopropanation of 2,5-dihydropyrroles with diazo compounds, particularly ethyl diazoacetate.[7][8] This reaction is typically catalyzed by dirhodium(II) complexes and has been the subject of extensive optimization to control stereoselectivity.[3][7][8]

The choice of dirhodium(II) catalyst has a profound impact on the efficiency and diastereoselectivity of the cyclopropanation. While early procedures often required high catalyst loadings (1-7 mol%) and gave variable yields, recent advancements have enabled the use of catalyst loadings as low as 0.005 mol% with excellent results.[7][8]

A key aspect of this methodology is the control of the exo vs. endo diastereoselectivity of the resulting bicyclic system. Through careful selection of the rhodium catalyst and reaction conditions, it is possible to selectively favor the formation of either the exo or endo isomer.[3][7] For instance, the Davies group has demonstrated that by employing specific dirhodium(II) catalysts and subsequent selective hydrolysis or epimerization conditions, either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates can be obtained with high diastereomeric ratios (>30:1) without the need for chromatographic purification.[3]

Comparative Data for Dirhodium(II)-Catalyzed Cyclopropanation
CatalystCatalyst Loading (mol%)Yield (%)exo:endo RatioReference
Rh₂(OAc)₄1-78-66Variable[7][8]
Rh₂(esp)₂0.00576~1:1[7]
Chiral Rh(II)0.005High~1:5[3]
Experimental Protocol: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

This protocol is adapted from the work of Davies and coworkers.[7]

  • To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in a suitable solvent (e.g., toluene) is added the dirhodium(II) catalyst (0.005 mol%).

  • The reaction mixture is heated to the desired temperature (e.g., 90 °C).

  • A solution of ethyl diazoacetate (1.1 equiv) in the same solvent is added slowly over a period of several hours.

  • Upon complete addition, the reaction is stirred until completion (monitored by TLC or NMR).

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product, a mixture of exo and endo isomers, can then be subjected to selective hydrolysis or epimerization to isolate the desired isomer.

Chapter 4: [3+2] Cycloaddition Strategies: A Convergent Approach

1,3-Dipolar cycloaddition reactions provide a powerful and convergent route to the 3-azabicyclo[3.1.0]hexane core.[9] A common strategy involves the reaction of an azomethine ylide with a cyclopropene.[9] This approach allows for the rapid construction of the bicyclic system with high stereocontrol.

Both stable and in situ generated azomethine ylides can be employed in these cycloadditions. For example, the stable azomethine ylide derived from Ruhemann's purple has been shown to react with a variety of cyclopropenes to afford bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane in moderate to good yields and with high diastereofacial selectivity.[9]

Asymmetric variants of this reaction have also been developed. Deng and coworkers reported the first asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes catalyzed by a chiral Cu-(CH3CN)4BF4/Ph-Phosferrox complex, providing enantioselective access to 3-azabicyclo[3.1.0]hexane derivatives.[9]

Chapter 5: Modern Palladium-Catalyzed Methodologies: Expanding the Toolkit

Palladium catalysis has emerged as a versatile tool for the synthesis of azabicyclo[3.1.0]hexanes, offering unique pathways to this scaffold.

One notable method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[10][11] This reaction proceeds with high yields and diastereoselectivities, providing a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives.[10] A key advantage of this method is its scalability, allowing for gram-scale synthesis.[10]

Another innovative approach is the palladium(0)-catalyzed cyclopropanation of allenenes.[12][13] This unusual reaction allows for the stereoselective formation of the 3-azabicyclo[3.1.0]hexane framework from readily accessible starting materials.[12] The reaction is thought to proceed through a palladium-mediated tandem cyclization process.

Experimental Protocol: Palladium-Catalyzed Cyclopropanation of Maleimides

This protocol is a general representation based on the work of Jiang and coworkers.[10]

  • To a reaction vessel containing a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand is added the maleimide substrate (1.0 equiv) and the N-tosylhydrazone (1.2 equiv).

  • A base (e.g., K₂CO₃) and a solvent (e.g., toluene) are added.

  • The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is filtered and the filtrate is concentrated.

  • The crude product is then purified by column chromatography to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

Chapter 6: Synthesis of Isomers and Key Derivatives

While the synthesis of 3-azabicyclo[3.1.0]hexane is the most extensively studied, methods for accessing other isomers, such as 2-azabicyclo[3.1.0]hexane and 6-azabicyclo[3.1.0]hexane, have also been developed. The synthesis of 2-azabicyclo[3.1.0]hexane derivatives has been achieved via an asymmetric Simmons-Smith reaction starting from glutamic acid.[14] The synthesis of 6-azabicyclo[3.1.0]hexane derivatives can be accomplished through various routes, including the Blum–Ittah aziridination.[15]

The development of practical and scalable syntheses for specific, pharmaceutically relevant derivatives is of great importance. For example, a robust, kilogram-scale synthesis of (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane has been developed, which is a key intermediate for a range of active pharmaceutical ingredients.[16] This synthesis relies on a Kulinkovich–de Meijere pyrroline cyclopropanation followed by a transamination reaction.[16]

Visualizing the Synthetic Landscape

To better understand the key synthetic transformations, the following diagrams illustrate the core concepts discussed in this guide.

Retrosynthesis cluster_approaches Retrosynthetic Approaches ABH Azabicyclo[3.1.0]hexane Core Approach1 Intermolecular Cyclopropanation ABH->Approach1 Approach2 Intramolecular Cyclization ABH->Approach2 Approach3 [3+2] Cycloaddition ABH->Approach3 Approach4 Pyrrolidine Annulation ABH->Approach4 Pyrrole Pyrrole Derivative + Diazo Compound Approach1->Pyrrole Acyclic Functionalized Acyclic Precursor Approach2->Acyclic Ylide Azomethine Ylide + Cyclopropene Approach3->Ylide Cyclopropane cis-1,2-Disubstituted Cyclopropane Approach4->Cyclopropane

Figure 1: General retrosynthetic approaches to the azabicyclo[3.1.0]hexane core.

Rh_Carbene_Mechanism Start Rh₂(L)₄ + N₂CHCO₂Et Rh_Carbene Rh(II) Carbene Intermediate Start->Rh_Carbene - N₂ Cyclopropanation Cyclopropanation Rh_Carbene->Cyclopropanation Pyrrole N-Boc-2,5-dihydropyrrole Pyrrole->Cyclopropanation Product Exo/Endo Azabicyclo[3.1.0]hexane Cyclopropanation->Product

Figure 2: Simplified mechanism of dirhodium(II)-catalyzed cyclopropanation.

Dipolar_Cycloaddition Ylide Azomethine Ylide (1,3-Dipole) Transition_State [3+2] Transition State Ylide->Transition_State Cyclopropene Cyclopropene (Dipolarophile) Cyclopropene->Transition_State Product 3-Azabicyclo[3.1.0]hexane Transition_State->Product

Figure 3: Schematic of the [3+2] dipolar cycloaddition approach.

Pd_Catalyzed_Workflow Start Maleimide + N-Tosylhydrazone Reaction_Conditions Pd(OAc)₂, Ligand, Base Toluene, Heat Start->Reaction_Conditions Diazo_Formation In situ Diazo Formation Reaction_Conditions->Diazo_Formation Pd_Carbene Pd Carbene Intermediate Diazo_Formation->Pd_Carbene Cyclopropanation Cyclopropanation Pd_Carbene->Cyclopropanation Product 3-Azabicyclo[3.1.0]hexane Derivative Cyclopropanation->Product

Figure 4: General workflow for palladium-catalyzed cyclopropanation of maleimides.

Conclusion and Future Outlook

The synthesis of the azabicyclo[3.1.0]hexane core has evolved significantly from its early beginnings. The field has progressed from classical, often lengthy synthetic sequences to highly efficient, catalytic, and stereoselective methods. The development of novel catalysts, particularly those based on rhodium and palladium, has been instrumental in this advancement, enabling the construction of this strained bicyclic system with unprecedented control and efficiency.

Despite these remarkable achievements, the quest for even more sustainable, atom-economical, and enantioselective methods continues. The development of organocatalytic approaches and the use of earth-abundant metal catalysts represent exciting future directions.[2] As the demand for novel, three-dimensional scaffolds in drug discovery grows, the azabicyclo[3.1.0]hexane core is poised to remain a target of significant interest, and the continued innovation in its synthesis will be crucial for unlocking its full potential in medicinal chemistry and beyond.

References

  • Al-Mughaid, H., Zhabinskii, V., Ryabov, V., Savateev, A., Rulev, A., & Khlebnikov, A. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769–780. [Link]

  • Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832–2836. [Link]

  • Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates. Synfacts, 20(03), 0349. [Link]

  • Lee, S., Kim, D., Park, S., & Lee, P. H. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. Medicinal Chemistry Research, 32(12), 2417-2424. [Link]

  • Barashkova, K. A., Latyshev, G. V., Kotovshchikov, Y. N., Lukashev, N. V., & Beletskaya, I. P. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. [Link]

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link]

  • Krow, G. R., & Cannon, K. C. (2000). SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. Organic Preparations and Procedures International, 32(2), 103-138. [Link]

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones: Practical and Facile Access to CP-866087. Organic & Biomolecular Chemistry. [Link]

  • Kadota, I., Ohno, A., Matsuda, K., & Yamamoto, Y. (2003). Novel Synthesis of 3-Azabicyclo[3.1.0]hexanes by Unusual Palladium(0)-Catalyzed Cyclopropanation of Allenenes. Organic Letters, 5(25), 4763–4766. [Link]

  • Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link]

  • Angelaud, R., Lao, D., Le, D. N., Lee, G., Lew, W., Oliver, S. F., Wei, B., & Wong, M. (2018). Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane. Organic Process Research & Development, 22(7), 897–905. [Link]

  • Deau, E., Retailleau, P., & Six, Y. (2009). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron, 65(36), 7528-7534. [Link]

  • Kadota, I., Ohno, A., Matsuda, K., & Yamamoto, Y. (2003). Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)-catalyzed cyclopropanation of allenenes. Organic Letters, 5(25), 4763-4766. [Link]

  • Angelaud, R., Lao, D., Le, D. N., Lee, G., Lew, W., Oliver, S. F., Wei, B., & Wong, M. (2018). Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane. Organic Process Research & Development, 22(7), 897-905. [Link]

  • Fu, Z., Wang, C., & Zhou, C. (2023). Alkylcarbene mediated intramolecular alkene cyclopropanation to construct aza[3.1.0] bicycles. Organic Chemistry Frontiers, 10(3), 699-704. [Link]

  • Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Almendros, P., & Luna, A. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 48(4), 544-546. [Link]

  • Li, Y., Wu, C., Li, P., Wu, W., & Jiang, H. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3705. [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal. [Link]

  • Liu, X., Wang, Y., Zhang, Y., & Zhang, Y. (2016). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry, 36(8), 1913-1920. [Link]

  • Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. International Carbene and Nitrene Consortium. [Link]

  • Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832-2836. [Link]

  • expiks. (2025). Synthesis of 6-(3-methyl)-6-azabicyclo[3.1.0]hexan-2-ol from cyclopentanone. Chemistry Stack Exchange. [Link]

  • Krow, G. R. (2009). SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. Organic Preparations and Procedures International, 32(2), 103-138. [Link]

  • Andre, J., & Jean-Claude, V. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Wang, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters, 24(50), 9253-9258. [Link]

  • Al-Mughaid, H., Zhabinskii, V., Ryabov, V., Savateev, A., Rulev, A., & Khlebnikov, A. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Journal of Organic Chemistry. [Link]

  • Gicquel, M., Perrotta, D., De Nanteuil, F., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(35), 8141-8146. [Link]

  • Schering, A. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • Mykhailiuk, P. K. (2020). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Angewandte Chemie International Edition, 59(1), 220-224. [Link]

  • Russell, R. K., et al. (1987). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 30(5), 918-924. [Link]

  • Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Strategic Functionalization of the C3 Position in 2-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[3.1.0]hexane framework represents a class of conformationally constrained saturated N-heterocycles of significant interest in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable bioisostere for various ring systems, enabling the exploration of novel chemical space in drug design. This scaffold is a key component in molecules targeting a range of biological pathways, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) and fibroblast activation protein (FAP).[1][2] The strategic functionalization of this core, particularly at the C3 position, is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of synthetic strategies to introduce functionality at the C3 position of the 2-azabicyclo[3.1.0]hexane system. We move beyond a simple listing of reactions to explain the mechanistic rationale behind different approaches, offering detailed, field-proven protocols for key transformations. The focus is on methods that provide robust control over stereochemistry and yield, which are critical for the development of novel therapeutics.

Core Synthetic Strategies for C3 Functionalization

The introduction of substituents at the C3 position of the 2-azabicyclo[3.1.0]hexane core is most effectively achieved through synthetic strategies that construct the bicyclic system from functionalized precursors. This approach provides superior control over regioselectivity and stereoselectivity compared to post-synthetic modification of the parent scaffold. Below, we detail the primary strategies employed in the field.

Asymmetric Synthesis from Chiral Precursors: The Glutamic Acid Approach

One of the most elegant and reliable methods to access C3-functionalized 2-azabicyclo[3.1.0]hexanes is through the cyclization of chiral starting materials. L- or D-glutamic acid serves as an ideal and cost-effective precursor, embedding the desired C3 stereochemistry from the outset.

The fundamental logic of this pathway involves a multi-step sequence that transforms the acyclic amino acid into the constrained bicyclic product. The key steps typically include N-protection, intramolecular cyclization to form a pyroglutamate intermediate, reduction and dehydration to generate a dihydropyrrole, and finally, a stereoselective cyclopropanation.[3] The choice of cyclopropanation conditions is critical for controlling the diastereoselectivity of the final product. The Simmons-Smith reaction, for instance, provides a classic and effective method for this transformation.[3]

Causality in Experimental Design:

  • N-Protection: The initial protection of the amine (e.g., as a Boc-carbamate) is essential to prevent side reactions and to modulate the reactivity of the nitrogen atom throughout the synthetic sequence.

  • Intramolecular Cyclization: The use of a coupling agent like dicyclohexylcarbodiimide (DCC) or a catalyst such as 4-dimethylaminopyridine (DMAP) facilitates the formation of the five-membered pyrrolidinone ring, which is the foundational core of the final scaffold.[3]

  • Asymmetric Cyclopropanation: The diastereomeric outcome of the Simmons-Smith reaction can be influenced by the reaction time and the specific reagents used, allowing for the selective synthesis of either cis or trans isomers with respect to the C3 substituent.[3]

G cluster_0 Asymmetric Synthesis Workflow Glutamic Acid Glutamic Acid N-Protection N-Protection Glutamic Acid->N-Protection e.g., Boc2O Intramolecular Cyclization Intramolecular Cyclization N-Protection->Intramolecular Cyclization DMAP Reduction & Dehydration Reduction & Dehydration Intramolecular Cyclization->Reduction & Dehydration Forms Dihydropyrrole Asymmetric Cyclopropanation Asymmetric Cyclopropanation Reduction & Dehydration->Asymmetric Cyclopropanation Simmons-Smith C3-Functionalized Product C3-Functionalized Product Asymmetric Cyclopropanation->C3-Functionalized Product

Caption: Workflow for asymmetric synthesis of C3-functionalized 2-azabicyclo[3.1.0]hexanes.

Transition Metal-Catalyzed C-H Functionalization

While less common for the 2-azabicyclo[3.1.0]hexane isomer compared to its 3-aza counterpart, transition metal-catalyzed C-H functionalization remains a powerful strategy for derivatizing heterocyclic scaffolds.[4] For the 2-aza system, this approach would theoretically target the C-H bonds adjacent to the nitrogen atom (at C1 or C3).

The underlying principle involves the coordination of a transition metal (e.g., Palladium or Rhodium) to the nitrogen atom, which then directs the activation of a proximal C-H bond.[5] This forms a metallacyclic intermediate that can undergo subsequent coupling with a variety of partners, such as aryl halides or boronic acids, to introduce new substituents.

Key Considerations for C3 Activation:

  • Directing Group: The nitrogen atom of the scaffold itself can act as a directing group. However, attaching an external, removable directing group to the nitrogen can enhance reactivity and selectivity.

  • Regioselectivity: Achieving selective functionalization at C3 versus the alternative C1 or C5 positions is a significant challenge. The inherent strain and electronics of the cyclopropane ring can influence the site of C-H activation.

  • Catalyst System: The choice of metal, ligand, and oxidant is paramount. For example, Pd(II) catalysts are often used for C(sp³)-H arylation reactions.[5]

Method Catalyst/Reagents Advantages Challenges Reference
Asymmetric Synthesis Chiral Precursors (e.g., Glutamic Acid), Simmons-Smith ReagentsExcellent stereocontrol, readily available starting materials.Multi-step sequence, limited diversity post-synthesis.[3]
C-H Arylation (General) Pd(OAc)₂, Ligands, Aryl Boronic AcidsAtom economical, allows late-stage functionalization.Regioselectivity between C1, C3, and C5 can be poor.[5]
Cycloaddition N-alkenyl amides, Titanium catalystsConvergent, builds complexity quickly.Requires synthesis of specific precursors.[6]

Table 1: Comparison of Key Strategies for C3 Functionalization.

Protocols: A Practical Guide

The following protocols are derived from established literature and provide a detailed, step-by-step guide for the synthesis of a key C3-functionalized intermediate.

Protocol 1: Asymmetric Synthesis of (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid

This protocol details the synthesis starting from L-glutamic acid, establishing a carboxylic acid handle at the C3 position with defined stereochemistry. This intermediate is a versatile building block for further derivatization.[3]

Materials and Reagents:

  • L-Glutamic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Sodium borohydride (NaBH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Diethyl ether (Et₂O)

  • Zinc-Copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

Part A: Synthesis of (S)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

  • Dissolve L-glutamic acid (1 equiv.) in a 1 M NaOH solution and cool to 0 °C.

  • Add Boc₂O (2.2 equiv.) and stir at room temperature for 12 hours.

  • Acidify the solution with 1 M HCl to pH 2-3 and extract with EtOAc. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Dissolve the crude N-Boc-glutamic acid in pyridine. Add DMAP (0.40 equiv.) and Boc₂O (4.0 equiv.).

  • Stir the mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract with EtOAc. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography (petroleum ether/EtOAc) to yield the pyroglutamate derivative.

Part B: Synthesis of (S)-tert-butyl 2-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

  • Dissolve the pyroglutamate from Part A (1 equiv.) in ethanol and cool to 0 °C.

  • Add NaBH₄ (2 equiv.) portion-wise and stir for 2 hours.

  • Concentrate the solvent, add water, and extract with EtOAc. Dry and concentrate the organic layer.

  • Dissolve the resulting alcohol in pyridine and cool to 0 °C. Add TsCl (1.2 equiv.) and stir at room temperature for 12 hours.

  • Pour the mixture into ice water and extract with EtOAc. Wash, dry, and concentrate the organic layer.

  • Dissolve the crude tosylate in DCM and add a base (e.g., DBU, 1.5 equiv.). Stir at room temperature until elimination is complete (monitor by TLC).

  • Wash the reaction mixture with water, dry the organic layer over MgSO₄, and concentrate to obtain the dihydropyrrole.

Part C: Asymmetric Cyclopropanation and Hydrolysis

  • Prepare the Zn-Cu couple. Activate zinc dust by washing with HCl, water, CuSO₄ solution, water, ethanol, and ether, then dry under vacuum.

  • Suspend the activated Zn-Cu couple (4 equiv.) in dry Et₂O.

  • Add a solution of the dihydropyrrole from Part B (1 equiv.) and CH₂I₂ (2 equiv.) in Et₂O dropwise.

  • Reflux the mixture for 19.5 hours to optimize the cis/trans ratio (approx. 6:1).[3]

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to separate the diastereomers.

  • Dissolve the major cis-isomer in a mixture of DCM and trifluoroacetic acid (TFA) to deprotect the Boc groups and hydrolyze the ester, yielding the final C3-carboxylic acid product.

Self-Validation and Troubleshooting:

  • Expected Outcome: The final product should be a white solid. The stereochemistry can be confirmed by X-ray crystallography if a suitable crystal is obtained.[3]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The coupling constants in the ¹H NMR spectrum will be indicative of the cis/trans stereochemistry of the cyclopropane ring.

  • Troubleshooting: Low yield in the cyclopropanation step may be due to inactive Zn-Cu couple; ensure it is freshly prepared and thoroughly dried. Poor diastereoselectivity can be addressed by carefully controlling the reaction time and temperature.

G cluster_protocol Protocol 1: Key Stages Start L-Glutamic Acid StepA Part A: Pyroglutamate Formation Start->StepA N-Boc Protection, DMAP Cyclization StepB Part B: Dihydropyrrole Synthesis StepA->StepB Reduction (NaBH4), Elimination (DBU) StepC Part C: Cyclopropanation & Hydrolysis StepB->StepC Simmons-Smith (Zn-Cu, CH2I2) End C3-Carboxylic Acid Product StepC->End Deprotection (TFA)

Sources

Application Note: Handling, Storage, and Stability Protocols for Azabicyclo Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azabicyclo carboxylates (e.g., azabicyclo[3.1.0]hexane, tropane derivatives, and quinuclidine esters) represent a critical class of constrained amino acid scaffolds used extensively in fragment-based drug discovery (FBDD) and peptide mimetics. However, their unique structural features—specifically the bridgehead nitrogen and ring strain—render them susceptible to rapid degradation via hydrolysis, epimerization, and oxidation. This guide provides an evidence-based framework for the handling, storage, and experimental manipulation of these compounds to ensure data integrity and compound longevity.

Introduction: The Stability Paradox

Azabicyclo carboxylates are valued for their rigidity, which pre-organizes the molecule for receptor binding. However, this same rigidity introduces thermodynamic strain that lowers the activation energy for degradation pathways. Unlike linear amino esters, the tertiary or secondary amine in a bicyclic system is often held in close spatial proximity to the ester carbonyl, facilitating intramolecular catalysis.

Core Instability Mechanisms
  • Anchimeric Assistance (Hydrolysis): The nitrogen lone pair can act as an intramolecular general base, activating a water molecule to attack the ester carbonyl, increasing hydrolysis rates by orders of magnitude compared to linear analogs.

  • Stereochemical Lability (Epimerization): The electron-withdrawing effect of the ester, combined with the inductive effect of the nitrogen, significantly acidifies the

    
    -proton. In bicyclic systems, the relief of torsional strain can drive rapid epimerization at this center, leading to loss of enantiopurity.
    
  • Hygroscopicity: The salt forms (HCl, TFA) are frequently hygroscopic. Absorption of atmospheric moisture creates a localized acidic aqueous environment, catalyzing ester hydrolysis.

Visualizing Degradation Pathways

The following diagram outlines the primary degradation cascades triggered by improper environmental controls.

AzabicycloDegradation Compound Azabicyclo Carboxylate (Intact) Hydrolysis Hydrolysis Product (Carboxylic Acid + Alcohol) Compound->Hydrolysis Intramolecular Base Catalysis Epimer C-alpha Epimer (Loss of Chirality) Compound->Epimer Base-Induced Tautomerization NOxide N-Oxide (Oxidation Product) Compound->NOxide Radical Oxidation Moisture Atmospheric Moisture Moisture->Hydrolysis Nucleophile Source Oxygen Oxygen (Air) Oxygen->NOxide Oxidant

Figure 1: Primary degradation pathways for azabicyclo carboxylates showing environmental triggers.

Protocol 1: Receiving and Initial QC

Objective: Establish a baseline purity and prevent immediate degradation upon receipt.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Desiccator with fresh indicator silica gel or

    
    .
    
  • Argon or Nitrogen gas line.

  • Parafilm or Teflon tape.

Procedure
  • Thermal Equilibration: Upon arrival, do not open the package immediately if it was shipped on dry ice or blue ice. Allow the container to reach room temperature (approx. 30-60 mins) inside a desiccator.

    • Reasoning: Opening a cold container in humid air causes immediate condensation on the solid, initiating hydrolysis [1].

  • Visual Inspection: Check for "oiling out." Many azabicyclo salts are crystalline solids; a gummy or oily appearance suggests significant moisture absorption.

  • Initial Purity Check (Optional but Recommended):

    • Dissolve a small aliquot (<1 mg) in dry DMSO-d6.

    • Run a quick 1H-NMR. Focus on the

      
      -proton signal.[1] Splitting or broadening often indicates early-stage epimerization.
      

Protocol 2: Long-Term Storage Strategy

Storage conditions depend heavily on whether the compound is a Free Base or a Salt .

Storage Decision Matrix
FeatureFree Base (Amine)Salt Form (HCl, TFA, Tosylate)
Primary Risk Oxidation (N-Oxide), Carbamate formation (

)
Hydrolysis (Acid-catalyzed), Hygroscopicity
Temperature -20°C to -80°C4°C to -20°C
Atmosphere Inert Gas (Argon/Nitrogen) Mandatory Desiccated Air or Inert Gas
Container Amber glass (UV protection)Tightly sealed glass or polypropylene
Shelf Life 3-6 Months12-24 Months (if dry)
Step-by-Step Storage Protocol
  • Aliquot Immediately: Avoid repeated freeze-thaw cycles. Divide the bulk material into single-use aliquots (e.g., 50 mg or 100 mg) inside a glove box or glove bag.

  • Seal Under Inert Gas:

    • For Free Bases : Flush the headspace with Argon before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.

    • For Salts : Ensure the cap is lined with Teflon. Parafilm the exterior of the cap.

  • Double Containment: Place the primary vials into a secondary jar containing a desiccant packet.

  • Cold Storage: Place in a non-cycling freezer.

Protocol 3: Handling and Solubilization

Objective: Prepare solutions for assays/synthesis without inducing degradation.

Critical Solvent Compatibility
SolventSuitabilityNotes
DMSO (Anhydrous) Excellent Best for stock solutions. Store frozen.
Methanol/Ethanol Poor Promotes transesterification and hydrolysis. Avoid for storage.
Water/PBS Poor Rapid hydrolysis at pH > 7.5 or pH < 4.0.
DCM/Chloroform Moderate Good for synthesis; avoid prolonged storage due to trace HCl in chloroform.
Workflow: Weighing Hygroscopic Salts

Azabicyclo salts (especially HCl) are notoriously hygroscopic.

  • Preparation: Tare the weighing boat/vial before opening the stock container.

  • Speed: Work quickly. If the balance drift is observed (weight increasing), the sample is absorbing water.

  • Correction: If precise stoichiometry is critical, determine the water content via Karl Fischer titration or qNMR (using an internal standard like maleic acid) before use.

Workflow: Solution Preparation
  • Buffer Selection: If aqueous solution is necessary (e.g., for biological assay), use a buffer near pH 6.0 - 7.0.

    • Reasoning: Ester hydrolysis rates are generally lowest at slightly acidic to neutral pH. Basic pH (>8) rapidly deprotonates the ammonium, allowing the free amine to facilitate self-hydrolysis [2].

  • Temperature: Keep solutions on ice (4°C) at all times.

  • Use Window: Discard aqueous solutions after 4-6 hours. Do not store overnight.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Solid turned into oil Hygroscopicity (Water absorption)Dissolve in DCM, dry over

, filter, and re-precipitate with ether/HCl.
New peak in LCMS (+16 mass) N-OxidationPurify immediately. Store future batches under Argon.
Loss of biological potency Epimerization at

-carbon
Check CD spectra or chiral HPLC. Avoid basic workups.
Acrid/Vinegar smell Hydrolysis (Acid release)Material is degraded. Discard.

Logic Flow: Storage Decision Tree

Use this logic flow to determine the exact storage location for your specific azabicyclo derivative.

StorageLogic Start Identify Compound Form IsSalt Is it a Salt? (HCl, TFA) Start->IsSalt IsFreeBase Is it a Free Base? IsSalt->IsFreeBase No SaltYes Yes IsSalt->SaltYes Stable to Ox. BaseYes Yes IsFreeBase->BaseYes DryStorage Store at -20°C with Desiccant SaltYes->DryStorage OxidationRisk High Oxidation Risk BaseYes->OxidationRisk InertStorage Store at -80°C Under Argon OxidationRisk->InertStorage

Figure 2: Decision matrix for determining optimal storage conditions based on compound form.

References

  • ChemicalBook. (2026).[2] Chemical Safety Data Sheet: 3-Azabicyclo[3.1.0]hexane hydrochloride. Retrieved from

  • Chemistry Steps. (2024). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[3] Retrieved from

  • National Institutes of Health (PMC). (2020). Epimerisation in Peptide Synthesis. Retrieved from

  • Fisher Scientific. (2024).[4] Safety Data Sheet: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved from

  • HepatoChem. (2023). How do you handle hygroscopic salts? Retrieved from

Sources

Troubleshooting & Optimization

resolving NMR rotamer signals in tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate Module: Advanced Spectral Analysis & Troubleshooting[1][2]

Diagnostic Hub: Is it an Impurity or a Rotamer?

The Problem: You have synthesized this compound (a rigid proline surrogate). Your room temperature


H NMR spectrum in CDCl

shows split peaks, broadened baselines, or "extra" signals that mimic impurities.

The Cause: The tert-butoxycarbonyl (Boc) group attached to the secondary amine creates a carbamate bond with significant double-bond character (


). This restricts rotation, locking the molecule into two distinct conformers (rotamers) on the NMR timescale at room temperature (298 K). The rigid bicyclic [3.1.0] framework exacerbates this by preventing ring flexing that might otherwise average these signals.
Decision Tree: The "Split Peak" Protocol

Use this logic flow to immediately diagnose the issue before attempting expensive purification steps.

RotamerDiagnosis node_start START: Split/Broad Signals Observed node_integ Step 1: Integration Check Do split peaks sum to an integer (e.g., 0.6 + 0.4 = 1.0)? node_start->node_integ node_solvent Step 2: Solvent Check Are you in CDCl3? node_integ->node_solvent Yes (Sum = 1H) node_impurity DIAGNOSIS: Impurity (Purification required) node_integ->node_impurity No (Sum != 1H) node_vt_prep Step 3: VT-NMR Prep Switch solvent to DMSO-d6 node_solvent->node_vt_prep Yes node_exsy Alternative: 1D EXSY/NOESY Irradiate Peak A. Does Peak B respond? node_solvent->node_exsy No (Already in DMSO) node_vt_prep->node_exsy Sample Ready node_exsy->node_impurity No (No Response) node_rotamer DIAGNOSIS: Rotamers (Proceed to Resolution) node_exsy->node_rotamer Yes (Exchange Peak)

Figure 1: Diagnostic logic flow to distinguish rotameric exchange from chemical impurities.

Experimental Protocol: Resolving the Spectrum

To obtain a clean spectrum for publication or characterization, you must induce coalescence by increasing the temperature. This increases the rate of exchange (


) between rotamers until it exceeds the frequency difference (

) between the signals.
Critical Warning: Solvent Selection

Do NOT use CDCl


 for High-Temperature VT-NMR. 
  • Boiling Point of CDCl

    
    :  61 °C.
    
  • Required Coalescence Temperature: Typically 70–100 °C (343–373 K) for this scaffold.

  • Risk: Sealed tubes may explode; open tubes will evaporate solvent rapidly.

Recommended Solvent: DMSO-d


  (BP: 189 °C) or Toluene-d

(BP: 110 °C). DMSO is preferred for polar carbamates.
Step-by-Step VT-NMR Workflow
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL DMSO-d

    
     . Ensure the tube is free of paramagnetic impurities (filter through cotton/Celite if necessary).
    
  • Baseline Scan (298 K): Acquire a standard

    
    H spectrum at 25 °C. Note the chemical shifts of the split peaks (usually bridgehead H1/H5 and 
    
    
    
    -protons).
  • Incremental Heating:

    • Set probe temperature to 323 K (50 °C) . Allow 10 minutes for equilibration. Shim and acquire.

    • Observation: Peaks should broaden significantly ("flatten out").

    • Set probe temperature to 348 K (75 °C) . Shim and acquire.

    • Observation: Broad peaks begin to merge.

    • Set probe temperature to 373 K (100 °C) . Shim and acquire.

    • Observation: Sharp, single average peaks should appear.

  • Cooling: Return probe to 298 K immediately after the experiment to preserve probe longevity.

Data Table: Expected Chemical Shifts (CDCl vs. Coalescence)

The following data illustrates the typical behavior of this compound rotamers [1, 2].

Proton EnvironmentRotamer A (298 K, CDCl

)
Rotamer B (298 K, CDCl

)
Coalesced (373 K, DMSO-d

)
H3 (

to N)

3.81 (br s)

3.70 (br s)

3.75 (sharp s)
H1 (Bridgehead)

3.38 (m)

3.29 (m)

3.35 (m)
Boc (-tBu)

1.46 (s)

1.41 (s)

1.44 (s)

Note: Exact values vary based on substitution at C3 or C4.

Advanced Analysis: The "Why" and "How Much"

If you need to quantify the energy barrier (e.g., for a physical organic chemistry study), you can calculate the free energy of activation (


) at the coalescence temperature (

).[3]
The Mechanism

The N-C bond in the carbamate has partial double bond character due to resonance:



In the 2-azabicyclo[3.1.0]hexane system, the "endo" and "exo" ring puckering is constrained, making the carbamate rotation the primary source of dynamic behavior.
Calculating

Use the Eyring Equation approximation for coalescence:



  • 
     : Coalescence temperature (in Kelvin).[4]
    
  • 
     : Separation between rotamer peaks at slow exchange (in Hz). Measure this at 298 K or lower.
    
  • Result : Typically 14–17 kcal/mol for Boc-pyrrolidine derivatives [3].

Workflow Visualization: VT-NMR & Thermodynamics

VT_Workflow sample Sample in DMSO-d6 (298 K) slow_ex Slow Exchange Distinct Peaks Measure Δν (Hz) sample->slow_ex heat Heat to Tc (~340-373 K) slow_ex->heat Increase T fast_ex Fast Exchange Single Sharp Peak heat->fast_ex Coalescence calc Calculate ΔG‡ Using Eyring Eq fast_ex->calc Data Analysis

Figure 2: Workflow for determining thermodynamic parameters via Variable Temperature NMR.

Frequently Asked Questions (FAQ)

Q1: Can I just report the split peaks in my paper? A: Yes, but you must describe them correctly. Format it as: "


 3.81 and 3.70 (rotameric mixture, br s, 1H)". Do not report them as separate impurities. Most journals (JOC, J. Med. Chem.) accept this if you explicitly state "rotamers" [1].

Q2: I don't have a VT unit. How can I prove it's a rotamer? A: Use 1D Selective EXSY (Exchange Spectroscopy) .

  • Select one of the split peaks (e.g., at 3.81 ppm).[5]

  • Apply a selective inversion pulse.

  • If it is a rotamer, the other peak (at 3.70 ppm) will also decrease in intensity (transfer of magnetization) due to chemical exchange.

  • If it is an impurity, the other peak will remain unaffected.

Q3: Why does the Boc peak sometimes split and sometimes not? A: The tert-butyl group is far from the chiral center and the rotational axis. The magnetic environment difference (


) is often very small (< 2 Hz). If the field strength is low (300 MHz) or the lines are broad, they may appear as a single fat singlet. At 500 MHz+, they often resolve into two singlets with unequal intensity (e.g., 1.46 and 1.41 ppm) [1].

Q4: My integration is 0.6 : 0.4. Is my compound impure? A: Likely not. Rotamers rarely exist in a perfect 1:1 ratio. The ratio depends on the steric clash between the Boc group and the bicyclic ring substituents. A 60:40 or 70:30 ratio is thermodynamically normal for substituted prolines.

References

  • Macmillan Group (Princeton University). Supplementary Information for: Direct arylation of strong aliphatic C–H bonds. (See characterization of this compound derivatives). (Verified via search snippet 1.7).

  • Organic & Biomolecular Chemistry (RSC). Supplementary Information: Synthesis of 6-oxa-3-azabicyclo[3.1.0]hexane derivatives. (Demonstrates VT-NMR coalescence at 373 K in DMSO-d6). (Verified via search snippet 1.13).

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition, 2016. (Authoritative text on Dynamic NMR and coalescence theory).

Sources

improving diastereoselectivity in cyclopropanation of enecarbamates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Diastereoselectivity in Cyclopropanation of Enecarbamates Audience: Medicinal Chemists & Process Development Scientists

Core Directive & Technical Philosophy

Welcome to the Enecarbamate Cyclopropanation Center of Excellence . This guide addresses the specific challenge of synthesizing cyclopropyl amines via enecarbamates—a transformation notorious for its sensitivity to electronic and steric perturbations.

The Central Challenge: Enecarbamates (


-vinyl carbamates) are electron-rich alkenes. While they react rapidly with electrophilic metal carbenoids, this high reactivity often leads to "background" non-selective pathways or catalyst poisoning. High diastereoselectivity (dr) requires a rigid transition state where the catalyst's ligand sphere dictates the trajectory of the incoming alkene, overriding the substrate's inherent steric bias.

Catalyst Selection & Ligand Architecture (The Hardware)

The choice of catalyst is the primary determinant of diastereoselectivity. You are essentially selecting the "shape" of the reactive pocket.

Rhodium(II) vs. Copper(I)
  • Rhodium(II) Carboxylates/Carboxamidates: The industry standard. They operate via a concerted but asynchronous mechanism.[1][2]

    • Mechanism:[3][4][5][6][7] The Rh-carbene is electrophilic.[2] The enecarbamate nucleophile attacks the carbene carbon.

    • Selectivity Driver: Ligand symmetry (e.g.,

      
       symmetric ligands like Davies' catalysts) creates a "wall" that forces the alkene to approach in a specific orientation to minimize steric clash.
      
  • Copper(I)-Bisoxazolines (Box/Ph-Box): Excellent for enantioselectivity but often require lower temperatures and are more susceptible to poisoning by the carbamate nitrogen.

Decision Matrix: Catalyst Selection

Use the following logic flow to select your starting catalyst system based on your target isomer and substrate constraints.

CatalystSelection Start START: Define Target Product Target Target Isomer? Start->Target Trans Trans/Anti Isomer (Thermodynamic) Target->Trans Standard Cis Cis/Syn Isomer (Kinetic/Challenging) Target->Cis Specialized Rh_DOSP Rh2(S-DOSP)4 (Davies Catalyst) Best for Donor-Acceptor Diazo Trans->Rh_DOSP Aryl/Vinyl Diazo Cu_Box Cu(I)-tBu-Box Requires bulky diazo Good for simple esters Trans->Cu_Box Diazoacetate Rh_Esp Rh2(esp)2 (Du Bois Catalyst) High Turnover, Modest dr Cis->Rh_Esp Initial Screen (Low Selectivity) Rh_PTTL Rh2(S-PTTL)4 (Hashimoto Catalyst) Sterically demanding N-protecting group Cis->Rh_PTTL Bulky N-Protecting Group

Figure 1: Catalyst selection workflow. Green nodes indicate high-probability starting points for high diastereoselectivity.

Reaction Conditions & Thermodynamics (The Environment)

Once the catalyst is chosen, the reaction environment must be tuned to favor the desired transition state.

A. Solvent Effects: The Polarity Trap

Guidance: Avoid coordinating solvents (THF, MeCN). The carbamate oxygen/nitrogen can chelate the metal, but solvent competition is fatal to selectivity.

  • Best Practice: Use non-polar, non-coordinating solvents like Dichloromethane (DCM) , Toluene , or Hexanes .

  • Why: Non-polar solvents destabilize the charge-separated transition state, forcing a tighter ion pairing and a "closer" interaction between the ligand wall and the substrate, thereby enhancing stereochemical communication.

B. Temperature Control

Guidance: Lower temperatures (


C to 

C) generally improve diastereoselectivity (dr) but risk stalling the catalytic cycle.
  • The Sweet Spot:

    
    C is often the optimal balance for Rh(II) carbenoids.
    
  • Warning: If the reaction is too cold, the diazo compound may accumulate. Upon warming, this accumulated diazo can decompose rapidly, causing a dangerous exotherm and dimerization (formation of fumarates/maleates) rather than cyclopropanation.

C. Stoichiometry & Addition Rate

The "Slow Addition" Protocol is Mandatory.

  • Issue: Diazo compounds are prone to dimerization (

    
    ).
    
  • Solution: Maintain a low steady-state concentration of the diazo species.

  • Protocol: Add the diazo compound (dissolved in solvent) via syringe pump over 2–4 hours to a solution containing the catalyst and enecarbamate.

Substrate Engineering (The Input)

The enecarbamate structure itself dictates the "intrinsic" diastereoselectivity.

-Protecting Groups

The group attached to the nitrogen (


 in 

) is a critical lever.
  • H-Bonding: If

    
    , the free NH can H-bond with the catalyst or diazo carbonyl, altering selectivity unpredictably.
    
  • Steric Bulk:

    • Boc / Cbz: Standard. Moderate bulk.

    • N-Benzyl / N-Tosyl: Increased bulk often improves trans-selectivity by destabilizing the cis-transition state via

      
       strain.
      
Alkene Geometry
  • Memory Effect: Cyclopropanation is stereospecific regarding the alkene.[8]

    • 
      -enecarbamate 
      
      
      
      cis-relationship between the vicinal H-atoms on the ring is retained.
    • 
      -enecarbamate 
      
      
      
      trans-relationship retained.
  • Tip: Ensure your starting enecarbamate is geometrically pure (

    
    
    
    
    
    ). Impure starting material guarantees impure product dr.

Troubleshooting Matrix

Use this table to diagnose specific failures in your experiment.

SymptomProbable CauseCorrective Action
Low Yield (<40%) Diazo DimerizationDecrease addition rate (e.g., extend from 1h to 4h). Increase equivalents of enecarbamate (use as solvent if cheap).
Low Diastereoselectivity (dr ~ 1:1) "Loose" Transition StateSwitch Solvent: Move from DCM to Toluene or Hexane. Lower Temp: Drop to

C or

C. Change Catalyst: Switch from Rh2(OAc)4 to bulky Rh2(DOSP)4 or Rh2(PTTL)4.
No Reaction Catalyst PoisoningThe carbamate nitrogen or impurities may be coordinating the metal. Increase catalyst loading (1 mol%

2-5 mol%). Ensure substrate is free of amines/phosphines.
Product Decomposition Acid SensitivityAminocyclopropanes are acid-sensitive (ring opening). Buffer the workup with

and use base-washed silica gel for purification.
Enantioselectivity is Low (but dr is high) Ligand Match/MismatchIf using chiral catalysts, the "match" between the catalyst chirality and the substrate geometry is wrong. Screen the enantiomeric catalyst (e.g., switch from

-DOSP to

-DOSP).

Standard Operating Procedure (SOP)

Protocol: High-Selectivity Rh(II)-Catalyzed Cyclopropanation of


-Cbz Enecarbamate 
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Charge: Add

    
    -Cbz enecarbamate (1.0 equiv) and Rh2(S-DOSP)4 (1.0 mol%).
    
  • Solvent: Dissolve in anhydrous Hexanes or Toluene (0.2 M concentration relative to alkene).

  • Temperature: Cool the system to

    
    C using an acetonitrile/dry ice bath.
    
  • Addition: Dissolve the diazo compound (e.g., Ethyl Diazoacetate, 1.2 equiv) in the same solvent. Load into a gas-tight syringe.

  • Execution: Add the diazo solution via syringe pump over 4 hours .

  • Completion: Allow to stir for 1 hour at

    
    C, then warm to Room Temp.
    
  • Quench: Filter through a short plug of Celite/Silica to remove Rhodium.

  • Purification: Concentrate and purify via flash chromatography on Et3N-neutralized silica .

Mechanistic Visualization

Understanding the transition state is key to rationalizing the outcome.

Mechanism Rh_Cat Rh(II) Catalyst Carbene Rh-Carbene Species (Electrophilic) Rh_Cat->Carbene + Diazo - N2 Diazo Diazo Precursor Diazo->Carbene TS Transition State (Concerted/Asynchronous) Ligand Wall Controls Approach Carbene->TS Alkene Enecarbamate (Nucleophilic) Alkene->TS Approach Product Cyclopropyl Amine (Target dr) TS->Product Collapse

Figure 2: The catalytic cycle. The critical step for diastereoselectivity is the approach of the Alkene to the Rh-Carbene (TS).

References

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews.

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews.

  • Evans, D. A., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Accounts of Chemical Research.

  • Hashimoto, T., et al. (2003). Enantioselective cyclopropanation with Rh(II) PTTL catalysts. Tetrahedron Letters.

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews.

Sources

overcoming low yields in Simmons-Smith reaction of Boc-pyrroline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-ZN-BOC-3PYR Subject: Overcoming Low Yields & Decomposition in Simmons-Smith Reactions of N-Boc-3-Pyrroline Status: Active Guide

Executive Summary: The "Electron-Deficient" Trap

If you are experiencing low yields (<40%) or "missing mass" when cyclopropanating N-Boc-3-pyrroline, you are likely fighting two opposing forces:

  • Electronic Mismatch (Reactivity): The Simmons-Smith zinc carbenoid is electrophilic.[1][2][3][4] Your substrate, N-Boc-3-pyrroline, is an electron-deficient alkene due to the electron-withdrawing nature of the carbamate (Boc) group. This drastically slows the reaction compared to simple alkenes like cyclohexene.

  • Lewis Acid Instability (Decomposition): The classic byproduct of the reaction is Zinc Iodide (

    
    ), a potent Lewis acid. The Boc group is acid-sensitive.[5][6] Extended reaction times (required by problem #1) allow 
    
    
    
    to deprotect the amine, leading to polymerization and water-soluble side products that disappear during aqueous workup.

The Solution: You must switch from the classic Simmons-Smith (


) to the Furukawa modification  using Chloroiodomethane (

)
. This guide details why and how.
Diagnostic Logic Flow

Before altering your protocol, use this logic tree to pinpoint your specific failure mode.

Troubleshooting Start START: Analyze Crude NMR/TLC Result1 Starting Material (SM) Remains Start->Result1 > 50% SM Result2 SM Consumed, Low Product Yield Start->Result2 Complex Mixture Result3 Emulsion / Mass Loss in Workup Start->Result3 Clean Crude, Low Mass Action1 Issue: Low Reactivity (EWG Effect) Fix: Switch to Et2Zn + ClCH2I Increase equivalents to >5.0 Result1->Action1 Action2 Issue: Boc Deprotection (Lewis Acid) Fix: Lower Temp or Change Reagent Avoid ZnI2 buildup Result2->Action2 Action3 Issue: Zinc Salts Trapping Product Fix: Rochelle's Salt Quench Result3->Action3

Figure 1: Diagnostic decision tree for Simmons-Smith failure modes.

Critical Troubleshooting Guide
Issue A: The Reaction Stalls (Incomplete Conversion)
  • Root Cause: The Boc group pulls electron density from the double bond, making it a poor nucleophile. The standard

    
     couple is often too heterogeneous and slow for this substrate.
    
  • The Fix: Adopt the Furukawa Modification (

    
    ).
    
    • Diethylzinc (

      
      ) generates a homogeneous, more reactive carbenoid species.
      
    • Pro-Tip: Switch from Diiodomethane (

      
      ) to Chloroiodomethane (
      
      
      
      )
      . The resulting carbenoid from
      
      
      (Denmark modification) is often more reactive toward electron-deficient alkenes and generates a less Lewis-acidic byproduct (
      
      
      vs
      
      
      ) [1, 2].
Issue B: "Missing Mass" (Boc Cleavage)
  • Root Cause: As the reaction proceeds,

    
     accumulates. 
    
    
    
    is a strong Lewis acid capable of cleaving the Boc group. The resulting free amine (3-pyrroline derivative) is unstable, water-soluble, and prone to polymerization.
  • The Fix:

    • Use

      
      :  This generates Zinc chloro-iodide species, which are milder Lewis acids than 
      
      
      
      .
    • Temperature Control: Do not reflux unless absolutely necessary. Run at 0°C

      
       RT.
      
    • Scavengers: If you must use

      
      , add a coordinating ether like DME (1,2-dimethoxyethane) as a co-solvent to chelate the Zinc, though this may further slow reactivity.
      
Issue C: The "White Sludge" (Workup Failure)
  • Root Cause: Zinc hydroxides form stable emulsions with organic solvents, physically trapping your product. Acidic washes (HCl) will destroy your Boc product.

  • The Fix: Rochelle's Salt (Potassium Sodium Tartrate). [7]

    • Tartrate binds Zinc ions in a water-soluble complex, breaking the emulsion and allowing a clean phase separation.

Optimized Protocol: The "Denmark-Furukawa" Hybrid

This protocol is designed specifically for N-Boc-3-pyrroline . It prioritizes the stability of the Boc group while maximizing electrophilicity.

Reagents:

  • Substrate: N-Boc-3-pyrroline (1.0 equiv)

  • Reagent A: Diethylzinc (

    
    ), 1.0 M in hexanes (5.0 equiv)
    
  • Reagent B: Chloroiodomethane (

    
    ) (10.0 equiv)
    
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred if mild heating is required later.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add N-Boc-3-pyrroline and anhydrous DCE (0.2 M concentration).

  • Cooling: Cool the solution to -10°C (Ice/Salt bath).

  • Zinc Addition: Add

    
     (5.0 equiv) dropwise over 10 minutes. Caution: Pyrophoric.
    
  • Carbenoid Formation: Add

    
     (10.0 equiv) dropwise.
    
    • Note: We use a 2:1 ratio of

      
       to 
      
      
      
      to ensure rapid formation of the bis(chloromethyl)zinc species or active carbenoid [2].
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/NMR.

    • Checkpoint: If SM remains after 4 hours at RT, warm to 40°C. Do not exceed 50°C to protect the Boc group.

  • Quench (Critical):

    • Cool back to 0°C.

    • Slowly add Saturated Aqueous

      
        (exothermic).
      
    • Immediately add a volume of saturated Rochelle’s Salt solution equal to the reaction volume.

  • Workup: Vigorously stir the biphasic mixture for 30–60 minutes until the two layers are clear and distinct (no white sludge). Extract with DCM.[5][8]

Data Comparison Table:

VariableStandard Simmons-SmithOptimized Protocol (Denmark/Furukawa)
Reagents


Byproduct

(Strong Lewis Acid)

(Mild Lewis Acid)
Boc Stability Poor (Risk of Deprotection)High
Typical Yield 20–45%75–90%
Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) to accelerate the reaction (Shi Modification)? A: Proceed with extreme caution. While the Shi modification (


) creates a highly reactive carbenoid, the introduction of TFA to a Boc-protected amine is risky. If you attempt this, use strictly 1.0 equiv of TFA relative to 

and quench immediately upon conversion. The

method is safer for this specific substrate.

Q: Why use DCE instead of DCM? A: 1,2-Dichloroethane (DCE) boils at 84°C, whereas DCM boils at 40°C. While we want to avoid high heat, DCE allows you to gently warm the reaction to 40-50°C without refluxing away the solvent, which is often necessary to push the conversion of electron-poor alkenes.

Q: My product is UV inactive. How do I monitor the reaction? A: N-Boc-3-pyrroline and its cyclopropanated product have weak UV absorbance. Use Ninhydrin stain (turns amines/carbamates red/orange) or Iodine/Silica stain. For precise monitoring, take a crude aliquot, work it up (mini-Rochelle wash), and run a quick


 NMR. Look for the disappearance of the alkene protons at ~5.7 ppm and appearance of cyclopropane high-field protons (< 1.0 ppm).
References
  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1][4] Tetrahedron, 24(1), 53-58.[9]

  • Denmark, S. E., & Edwards, J. P. (1991).[9] Cyclopropanation with diazomethane and bis(chloromethyl)zinc. The Journal of Organic Chemistry, 56(25), 6974-6981.

  • Charette, A. B., & Beauchemin, A. (2001).[10] Simmons-Smith Cyclopropanation Reaction.[1][2][3][10][11][12][13][14][15][16] Organic Reactions, 58, 1-415.

Sources

Technical Support Center: Purification of Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ABH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are accessing the Non-Chromatographic Purification Hub for azabicyclo[3.1.0]hexane derivatives.

The Challenge: Azabicyclo[3.1.0]hexane systems are structurally strained. While the cyclopropane ring confers unique pharmacological properties, it introduces specific instability risks.[1] Furthermore, these secondary amines are highly polar, often leading to severe "tailing" on silica gel and irreversible adsorption, making chromatography both inefficient and low-yielding.

The Solution: This guide provides three field-proven, self-validating protocols to isolate these derivatives with >98% purity without silica interaction:

  • Thermodynamic Phase Transfer (Optimized Acid-Base Extraction)

  • Kinetic Crystallization (Salt Formation)

  • Volatility-Based Isolation (Short-Path Distillation)

Module 1: Thermodynamic Phase Transfer (Acid-Base Extraction)

Best For: Initial isolation from crude reaction mixtures; removal of neutral organic impurities.

The Mechanism

The parent 3-azabicyclo[3.1.0]hexane has a pKa of approximately 9.5–10.5 (depending on substitution). By manipulating pH, we toggle the molecule between a water-soluble ammonium cation and a lipophilic free base.

Critical Warning: The [3.1.0] system is strained. Prolonged exposure to strong acids at high temperatures can trigger cyclopropane ring opening or rearrangement to dihydropyridines. Always maintain temperature <10°C during acidification.

Protocol 1.1: The "Salting-Out" Extraction

Standard extraction often fails because low-molecular-weight azabicycles are highly water-soluble even as free bases. This protocol forces the amine into the organic phase.

  • Acidification:

    • Cool crude reaction mixture to 0°C.

    • Add 1M HCl until pH < 2.

    • Wash: Extract aqueous layer with MTBE (Methyl tert-butyl ether) x2. Discard organics (removes non-basic impurities).

  • Basification (The Critical Step):

    • Keep aqueous layer at 0–5°C.

    • Slowly add 50% NaOH or KOH until pH > 12.

    • Saturation: Add solid NaCl to the aqueous layer until saturation (brine). Why? This increases the ionic strength, decreasing the solubility of the organic amine in water (Salting Out effect).

  • Extraction:

    • Extract with DCM (Dichloromethane) or CHCl3 (3 x volume). Note: Ethers are often too non-polar to extract these amines efficiently.

    • Dry combined organics over Na2SO4.

    • Concentrate under reduced pressure (keep bath <30°C to avoid volatility loss).

Visualization: Extraction Workflow

ExtractionWorkflow node_start Crude Reaction Mixture node_acid Acidify (pH < 2, 0°C) 1M HCl node_start->node_acid node_wash Wash with MTBE node_acid->node_wash node_discard Discard Organic Layer (Neutrals) node_wash->node_discard Organic Phase node_aq Aqueous Layer (Ammonium Salt) node_wash->node_aq Aqueous Phase node_base Basify (pH > 12) + Sat. NaCl (Salting Out) node_aq->node_base node_extract Extract with DCM (3x) node_base->node_extract node_final Isolate Free Base node_extract->node_final

Figure 1: Logic flow for pH-switch extraction with critical salting-out step.

Module 2: Kinetic Crystallization (Salt Formation)

Best For: High-purity isolation (>99%), long-term storage, and chiral resolution.

The Mechanism

Converting the liquid amine into a crystalline salt lattice excludes impurities. For azabicyclo[3.1.0] systems, Hydrochloride and Tartrate salts are the industry standards.

Protocol 2.1: Hydrochloric Acid Salt Formation

Use this for bulk purification of racemic material.

  • Dissolve the "Free Base" (from Module 1) in a minimal amount of dry Ethanol (EtOH) or Isopropanol (iPrOH) .

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

    • Stoichiometry: 1.05 equivalents. Excess acid can cause degradation.

  • Induction: If precipitate does not form immediately, add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid (cloud point).

  • Stir at 0°C for 2 hours. Filter the white solid.

  • Recrystallization: If purity is <98%, recrystallize from boiling EtOH/MeOH.

Protocol 2.2: Chiral Resolution (Tartrate Salts)

Use this to separate enantiomers (e.g., (1R,5S) from (1S,5R)).

  • Resolving Agent: L-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Solvent: MeOH or MeOH/Water mixtures.

  • Procedure: Mix equimolar amounts of amine and tartaric acid in boiling MeOH. Allow to cool slowly (1°C/min) to room temperature. The "matched" diastereomeric salt will crystallize; the "mismatched" stays in solution.

Data: Salt & Solvent Compatibility Matrix
Salt TypePreferred SolventAnti-SolventMelting Point RangeNotes
Hydrochloride Ethanol, MethanolDiethyl Ether, MTBE140–170°CHygroscopic; store in desiccator.
Oxalate Acetone, EthanolHexane120–150°CGood for non-crystalline oils.
L-Tartrate Methanol, WaterAcetone160–190°CGold Standard for chiral resolution.
Picrate EthanolWater>200°CHazardous: Use only for analytical characterization.

Module 3: Volatility-Based Isolation (Distillation)

Best For: Simple, low-molecular-weight analogs (MW < 150) that are thermally stable.

Protocol 3.1: Kugelrohr / Short-Path Distillation

Standard distillation is risky due to the heat required to move the vapor. Short-path reduces the boiling point requirement.

  • Setup: Use a Kugelrohr apparatus or a short-path distillation head.

  • Vacuum: High vacuum is non-negotiable (< 1 mmHg).

  • Temperature: Slowly ramp temperature.

    • Target: Distill at the lowest possible bath temperature (usually 40–80°C under high vac).

  • Collection: The product will distill as a clear, colorless oil. If it turns yellow/brown, STOP —decomposition (ring opening) is occurring.

Troubleshooting & FAQs

Ticket #404: "My product is oiling out instead of crystallizing."

  • Diagnosis: The solvent system is too polar, or impurities are preventing lattice formation.

  • Fix:

    • Re-dissolve the oil in the hot solvent.

    • Add a "seed crystal" (if available) or scratch the glass wall with a spatula to create nucleation sites.

    • Add the anti-solvent (Ether/Hexane) very slowly.

    • The "Vapor Diffusion" Trick: Place the open vial of amine solution inside a larger jar containing the anti-solvent and seal the large jar. The anti-solvent will slowly diffuse in over 24 hours, growing high-quality crystals.

Ticket #502: "Low recovery after acid-base extraction."

  • Diagnosis: The amine is staying in the water layer.

  • Fix:

    • Did you saturate with NaCl? (See Protocol 1.1).

    • Switch solvent: Use Chloroform:Isopropanol (3:1) . This mixture is highly effective at pulling polar amines out of aqueous phases.

    • Check pH: Ensure the aqueous layer is pH > 12.

Ticket #505: "Product decomposition during HCl salt formation."

  • Diagnosis: Acid concentration was too high or temperature too high, opening the cyclopropane ring.

  • Fix: Switch to a weaker acid like Oxalic Acid or Fumaric Acid . These are gentle enough to form salts without attacking the strained ring.

Decision Logic: Selecting Your Method

DecisionTree start Start: Crude Amine q1 Is the amine chiral/racemic? start->q1 racemic Racemic/Achiral q1->racemic chiral Chiral Mixture q1->chiral q2 MW < 150 & Stable? racemic->q2 salt_tart Method: Tartrate Salt Resolution chiral->salt_tart Enantiopure Goal distill Method: Kugelrohr Distillation (High Vac) q2->distill Yes salt_hcl Method: HCl Salt Crystallization q2->salt_hcl No / Unsure

Figure 2: Decision matrix for selecting the optimal purification route.

References

  • Selective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Organic Letters, 2024. [2]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation. RSC Advances, 2013.

  • Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents (Pfizer), WO2007075790A1.

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. Beilstein Journal of Organic Chemistry, 2022.

  • 3-Azabicyclo[3.1.0]hexane (Compound Summary). PubChem, CID 13150523.

Sources

Technical Support Center: Post-Cyclopropanation Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Zinc and Copper Species

Version: 2.1 | Last Updated: February 2026 Role: Senior Application Scientist

Executive Summary & Core Challenge

The Simmons-Smith reaction and its modern variants (Furukawa, Charette) rely on zinc carbenoids (


, 

) often generated with a copper activator (Zn-Cu couple).

The Problem:

  • Zinc Emulsions: Zinc salts (

    
    , 
    
    
    
    ) are Lewis acidic and coordinate strongly to heteroatoms (O, N) in your product, creating stable, "mayonnaise-like" emulsions that trap yield.
  • Copper Contamination: While Zinc is Class 4 (low toxicity), Copper is a Class 3 Elemental Impurity (ICH Q3D). Residual copper is toxic, redox-active (degrading product stability), and strictly regulated in pharmaceutical intermediates.

This guide provides self-validating workflows to break these emulsions and scavenge metals to compliant levels.

Module 1: Breaking the Zinc Emulsion (The "White Sludge")

Goal: Phase separation and removal of bulk Zinc.

The Mechanism of Failure

Standard aqueous washes (water/brine) often fail because


 acts as a bridge between your organic product and the aqueous phase. To break the emulsion, you must sequester  the Zinc with a ligand that binds it more tightly than your product does.
Protocol A: The Rochelle Salt Method (Standard)

Best for: Acid-sensitive substrates, large-scale reactions.

The Science: Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand. It solubilizes zinc ions into the aqueous phase at neutral pH, preventing the precipitation of gelatinous zinc hydroxide.

Step-by-Step:

  • Quench: Dilute the reaction mixture with reaction solvent (DCM or

    
    ). Slowly add a saturated aqueous solution of Rochelle Salt  (approx. 2 mL per mmol of reagent).
    
  • The Critical Stir: Vigorously stir the biphasic mixture.

    • Visual Cue: You must stir until two clear layers appear. This can take 30 minutes to 2 hours . Do not rush this. The "sludge" will slowly dissolve into the aqueous layer.

  • Separation: Transfer to a separatory funnel. The layers should separate cleanly within seconds.

  • Extraction: Extract the aqueous layer once more with DCM to recover trapped product.

Protocol B: The EDTA Wash (Heavy Duty)

Best for: Stubborn emulsions, removing co-coordinated Copper.

The Science: EDTA has a formation constant (


) with 

of

. It rips zinc off your product. Warning: EDTA is only soluble/active at basic pH. You must use Disodium EDTA (

) or adjust pH to >8.

Step-by-Step:

  • Prepare a 0.5 M solution of

    
      in water. Adjust pH to ~8.5 with 
    
    
    
    if necessary.
  • Pour into the reaction mixture and stir vigorously for 15–30 mins.

  • Observation: The aqueous layer may turn blue (if Cu is present) or cloudy white.

  • Separate layers. Wash the organic layer with saturated

    
      to remove residual EDTA.
    

Module 2: Copper Scavenging (Pharma Compliance)

Goal: Reducing Cu levels to < 10 ppm (ICH Q3D limits).

The "Blue Test" (Ammonia Wash)

If you used a Zn-Cu couple, bulk copper removal is essential.

  • Wash the organic layer with 10%

    
     in Saturated 
    
    
    
    (1:9 v/v)
    .
  • Mechanism: Ammonia forms the water-soluble deep blue complex

    
    .
    
  • Endpoint: Repeat the wash until the aqueous layer is colorless .[1]

Polishing: Solid-Supported Scavengers

For late-stage intermediates where <10 ppm is required, liquid-liquid extraction is often insufficient.

Scavenger TypeFunctional GroupTarget MetalCapacityUsage
Si-Thiol Silica-bound SHCu, Pd, Hg~1.2 mmol/gAdd 5 eq. relative to residual metal.[1][2][3] Stir 1h, filter.
Si-TMT TrimercaptotriazineCu (High affinity)~0.5 mmol/gBest for removing Cu from active pharmaceutical ingredients (APIs).
Celite Diatomaceous EarthBulk Zn/Cu saltsN/AFilter crude reaction before workup to remove solid metals.

Module 3: The Charette/Shi Modification Workflow

Context: Reactions using


 with TFA or phosphate ligands. These generate specific zinc carboxylates/phosphates that are stickier than simple iodides.

Specific Protocol:

  • Quench: Slowly add saturated aqueous

    
     .
    
    • Caution:

      
       is pyrophoric. Ensure all active reagent is consumed or quench very slowly under 
      
      
      
      at 0°C.
  • Solubilization: If a precipitate persists, add a small volume of 10% HCl (only if product is acid-stable) OR use the Rochelle Salt method described above.

  • Charette Specific: For asymmetric reactions using chiral ligands (e.g., dioxaborolanes), oxidative workup is sometimes required to remove the ligand, but for simple metal removal, a wash with 2N NaOH (rapidly) can convert Zinc species to soluble zincates (

    
    ), provided your cyclopropane is base-stable (most are).
    

Visual Workflows

Diagram 1: The Emulsion Breaking Decision Tree

WorkupLogic Start Crude Reaction Mixture (Zn/Cu Species Present) Filter Step 1: Filter through Celite pad (Remove bulk solids) Start->Filter AcidCheck Is Product Acid Sensitive? Filter->AcidCheck Rochelle Method A: Rochelle Salt (Sat. Soln, Stir 1h) AcidCheck->Rochelle Yes (Protect) AcidWash Method B: Cold 1M HCl (Fast Wash) AcidCheck->AcidWash No (Stable) CheckEmulsion Did Emulsion Break? Rochelle->CheckEmulsion AcidWash->CheckEmulsion EDTA Method C: 0.5M Na2EDTA (pH 8.5) (Strong Chelation) CheckEmulsion->EDTA No (Stubborn) CuCheck Cu Removal Required? CheckEmulsion->CuCheck Yes EDTA->CuCheck Ammonia Wash w/ NH4Cl : NH4OH (9:1) Until colorless CuCheck->Ammonia Yes (Zn-Cu used) Final Dry (Na2SO4) & Concentrate CuCheck->Final No (Et2Zn used) Ammonia->Final

Caption: Logical flow for selecting the correct workup based on product stability and metal content.

Frequently Asked Questions (FAQ)

Q: My crude product is green/blue even after the ammonia wash. What now? A: This indicates lipophilic copper species (possibly coordinated to your product).

  • Fix: Dissolve the oil in DCM and stir with Si-Thiol or Si-TMT resin (5-10 wt%) for 2 hours. Filter and concentrate. Alternatively, a wash with aqueous sodium sulfide (

    
    ) will precipitate Copper Sulfide (black solid), which can be filtered off, though this smells pungent.
    

Q: I used the Furukawa reagent (


), do I need to worry about Copper? 
A:  Generally, no. However, if you used 

or

as a catalyst (rare but exists), yes. For standard Furukawa (

), your main concern is Zinc. Use the Rochelle salt protocol.

Q: The reaction mixture turned into a solid gel upon adding water. A: You added water too fast without a chelator.

  • Fix: Add more solvent (DCM) to dilute the gel. Then add solid Rochelle salt and water, or saturated Rochelle solution. Sonication for 5 minutes can help break the physical gel structure before stirring.

Q: Can I use 1N HCl to wash away the Zinc? A: Only if your cyclopropane is stable. While cyclopropanes are generally stable to dilute acid, the Simmons-Smith reagent itself can generate iodine/HI byproducts. An acid wash might generate more HI locally. Buffered washes (Rochelle/EDTA) are safer for complex molecules.

References

  • Charette, A. B., et al. (2001).[4][5] "Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate." Journal of the American Chemical Society.[6][7][8]

  • Organic Syntheses. (2010). "Discussion Addendum for: Cyclopropanation with Diazomethane and Zinc Iodide." Organic Syntheses. (Describes Rochelle salt utility).

  • ICH Expert Working Group. (2019). "ICH Q3D(R1) Guideline for Elemental Impurities." International Council for Harmonisation.

  • Lévesque, É., et al. (2014).[5] "Improved Zinc-Catalyzed Simmons-Smith Reaction."[5][9] Organic Letters.

  • Deng, J., et al. (2020). "Simmons–Smith Reaction."[5][6][10] Comprehensive Organic Name Reactions and Reagents. (General mechanism and workup overview).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical purity of chiral building blocks is not merely a regulatory checkbox but a fundamental cornerstone of therapeutic efficacy and safety. The constrained bicyclic amino acid derivative, tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate, is a privileged scaffold in medicinal chemistry, lending unique conformational rigidity to novel pharmaceutical candidates.[1] Consequently, robust and reliable analytical methods for the enantioselective analysis of this molecule are of paramount importance.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the enantiomeric separation of this compound. Drawing upon established principles of chiral recognition and empirical data from structurally analogous compounds, we will explore the most promising chiral stationary phases (CSPs), mobile phase compositions, and a detailed experimental protocol to empower researchers in their method development endeavors.

The Rationale for Chiral Stationary Phase Selection

The successful enantioseparation of any chiral molecule hinges on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. For N-Boc protected cyclic amines like this compound, two classes of CSPs have demonstrated broad utility: polysaccharide-based and macrocyclic glycopeptide-based CSPs.

Polysaccharide-Based CSPs: These are the workhorses of chiral separations, comprising derivatized cellulose or amylose coated or immobilized on a silica support.[2] The helical structure of the polysaccharide backbone creates chiral grooves and cavities where analytes can interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The Boc-protecting group and the carboxylate functionality of our target molecule are key interaction points that can be exploited by these phases.

Macrocyclic Glycopeptide-Based CSPs: This class of CSPs, such as those based on teicoplanin or vancomycin, offers a multimodal separation mechanism.[3][4][5] Their complex three-dimensional structure provides a variety of interaction sites, including peptide backbones for hydrogen bonding, aromatic baskets for π-π interactions, and ionizable groups for electrostatic interactions.[4] This versatility makes them particularly effective for the separation of polar and ionizable compounds.

Comparative Analysis of Chiral HPLC Methods

The following table summarizes a comparison of potential chiral HPLC methods for the enantioseparation of this compound, based on successful separations of structurally similar N-Boc protected cyclic amines and amino acids.

Chiral Stationary Phase (CSP)Separation ModeTypical Mobile PhaseExpected PerformanceKey Considerations
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))Normal Phasen-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA)High selectivity and resolution are anticipated due to strong hydrogen bonding and dipole-dipole interactions.Mobile phase composition is critical; small changes in the alcohol modifier can significantly impact retention and resolution. The acidic additive helps to suppress the ionization of the carboxylate group, leading to better peak shape.
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Normal Phasen-Hexane / Ethanol (EtOH) (e.g., 85:15 v/v)Good enantioselectivity is expected. Amylose-based phases can offer complementary selectivity to cellulose-based phases.Similar to other polysaccharide-based CSPs, careful optimization of the mobile phase is required.
Chirobiotic™ T (Teicoplanin)Reversed-PhaseMethanol / 20 mM Ammonium Acetate, pH 6.0 (e.g., 80:20 v/v)Robust separation with good peak shapes is likely. The multimodal interaction mechanism can provide excellent resolution for this type of analyte.The pH of the aqueous portion of the mobile phase is a critical parameter for optimizing retention and selectivity due to the ionizable nature of both the analyte and the CSP.
Chirobiotic™ V (Vancomycin)Polar OrganicAcetonitrile / Methanol / Acetic Acid / Triethylamine (e.g., 90:10:0.3:0.2 v/v/v/v)Offers an alternative selectivity profile to polysaccharide-based CSPs. Can be effective for compounds that are challenging to resolve on other phases.The mobile phase is more complex, requiring careful preparation and equilibration. The additives are crucial for achieving good chromatography.

Workflow for Chiral Method Development

The selection of an optimal chiral HPLC method is often an empirical process. The following workflow provides a systematic approach to developing a robust and reliable method for the enantioseparation of this compound.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Racemic Standard of This compound Screen_CSPs Screen a diverse set of CSPs (Polysaccharide & Macrocyclic Glycopeptide) Start->Screen_CSPs Select_Best_CSP Identify CSP with Best Initial Separation Screen_CSPs->Select_Best_CSP Evaluate Resolution and Peak Shape Optimize_MP Optimize Mobile Phase (Modifier Ratio, Additives, pH) Select_Best_CSP->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validate_Method Method Validation (Linearity, Precision, Accuracy, Robustness) Optimize_Params->Validate_Method Final_Method Final, Validated Chiral HPLC Method Validate_Method->Final_Method

A systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol: A Representative Method

The following protocol details a robust starting point for the chiral separation of this compound using a polysaccharide-based CSP in normal phase mode.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane (HPLC grade), Isopropanol (HPLC grade), Trifluoroacetic Acid (TFA)

  • Sample: Racemic this compound

  • Sample Diluent: Mobile Phase

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Experimental Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation and record the chromatogram.

  • Identify the two enantiomer peaks and calculate the resolution (Rs). A resolution of >1.5 is generally considered baseline separation.

5. Causality Behind Experimental Choices

  • CSP Selection: Lux® Cellulose-1 is chosen as a primary screening column due to its broad enantioselectivity for a wide range of chiral compounds, including N-protected amino acids.[6]

  • Mobile Phase: A non-polar mobile phase like n-hexane with an alcohol modifier (isopropanol) is standard for normal phase chromatography on polysaccharide CSPs. The alcohol component is crucial for interacting with the polar groups of the CSP and the analyte, thereby influencing retention and selectivity. TFA is added to suppress the ionization of the carboxylic acid moiety, which generally leads to improved peak shape and reproducibility.

  • Detection Wavelength: 210 nm is selected as the Boc-protecting group has a chromophore that absorbs in the low UV region.

Conclusion

The enantioselective analysis of this compound is a critical requirement for its application in pharmaceutical development. While a specific, published method may not be readily available, a systematic approach based on the principles of chiral chromatography and data from analogous compounds provides a clear path to successful method development. Polysaccharide-based and macrocyclic glycopeptide-based CSPs represent the most promising avenues for achieving baseline separation. By following the comparative guide and the detailed experimental protocol provided, researchers can efficiently develop and validate a robust chiral HPLC method tailored to their specific needs, ensuring the stereochemical integrity of this vital chiral building block.

References

  • Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 96, 255-261.
  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Google Patents. (n.d.). EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
  • Zhao, H., Li, J. W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8.
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Haynie, D. T. (2007). Chiral Drug Separation. In Encyclopedia of Chemical Processing (pp. 1-10). CRC Press.
  • Chen, Y., et al. (2025). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase.
  • Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
  • Wolan, A., Soueidan, M., Chiaroni, A., Retailleau, P., Py, S., & Six, Y. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(20), 2501-2504.

Sources

Vibrational Circular Dichroism (VCD): The Solution-Phase Standard for Absolute Configuration

[1][2]

Executive Summary

For decades, X-ray crystallography has been the "gold standard" for determining absolute configuration (AC). However, the requirement for single crystals creates a significant bottleneck in early-stage drug discovery, where many intermediates exist as oils, amorphous solids, or liquids.[1]

Vibrational Circular Dichroism (VCD) has emerged as the definitive solution-phase alternative.[2] By combining Fourier Transform Infrared (FTIR) spectroscopy with polarization modulation, VCD allows researchers to assign absolute stereochemistry without crystallization, derivatization, or chromophores. This guide provides a direct comparison of VCD against legacy techniques, supported by validated experimental and computational protocols.

Part 1: Comparative Analysis (VCD vs. Alternatives)

The following matrix compares VCD against X-ray Crystallography, NMR, and Electronic Circular Dichroism (ECD).

Table 1: Comparative Performance Matrix
FeatureVCD (Vibrational CD) X-ray Crystallography NMR (Chiral Solvating) ECD (Electronic CD)
Primary Requirement Chiral molecule in solutionSingle Crystal (High Quality)Chiral Derivatization or AgentUV/Vis Chromophore
Sample State Liquid, Oil, SolutionSolid CrystalSolutionSolution
Sample Amount ~5–10 mg (Recoverable)<1 mg (if crystal exists)~1–5 mg<1 mg
Time to Result 12–24 Hours (Exp + Calc)Days to Weeks (Crystal growth)2–4 Hours1–2 Hours
Structural Data Absolute Config + Conformation Absolute Config + Bond LengthsRelative Config (mostly)Absolute Config (Limited)
Universality High (All chiral molecules vibrate)Low (Crystallization failure rate)Medium (Agent compatibility)Low (Requires chromophore)
Confidence >99% (with DFT match)100% (Direct observation)Variable (Empirical models)Variable (Sector rules)
Strategic Decision Framework

Use the following logic flow to determine when VCD is the critical path for your molecule.

decision_treestartStart: Chiral Molecule AC AssignmentcrystalIs a Single Crystal Available?start->crystalxrayUse X-ray Crystallography(Gold Standard)crystal->xrayYeschromophoreDoes it have a strongUV Chromophore?crystal->chromophoreNo (Oil/Amorphous)ecdTry ECD(Fast, but limited)chromophore->ecdYesvcd_checkProceed to VCDchromophore->vcd_checkNoecd->vcd_checkAmbiguous Result

Figure 1: Decision matrix for selecting the appropriate absolute configuration technique.

Part 2: The VCD Workflow (Experiment + Theory)

VCD is unique because it is a comparative technique . You cannot "read" the configuration directly from the spectrum; you must compare the experimental spectrum of your sample against the calculated spectra of possible enantiomers generated via Density Functional Theory (DFT).[1]

The Dual-Path Workflow

vcd_workflowcluster_expExperimental Trackcluster_calcComputational TracksampleUnknown Sample(Solution)ftirFT-VCD Measurementsample->ftirexp_specExperimentalVCD Spectrumftir->exp_speccomparisonCompare & Assign(Visual + SimVCD Score)exp_spec->comparisonstructure3D Structure(R-Enantiomer)conf_searchConformationalSearch (MM)structure->conf_searchdftDFT Optimization& Freq Calcconf_search->dftcalc_specBoltzmann WeightedVCD Spectrumdft->calc_speccalc_spec->comparisonresultAbsolute ConfigurationAssignedcomparison->result

Figure 2: The parallel workflow of VCD analysis, merging experimental data with quantum mechanical predictions.

Part 3: Detailed Experimental Protocol

To ensure high-quality data (high signal-to-noise ratio), strict adherence to the following protocol is required. VCD signals are typically


Sample Preparation
  • Concentration: High concentrations are mandatory. Target 50–100 mg/mL .

    • Why: VCD relies on the differential absorbance (

      
      ).[2][3][4] If the total absorbance (
      
      
      ) is too low, the
      
      
      is undetectable.
  • Solvent Selection: Use deuterated solvents to create "spectral windows" free of solvent noise.[5]

    • CDCl3 (Deuterated Chloroform): Best for 900–1500 cm⁻¹.

    • DMSO-d6: Excellent for polar compounds but opaque below 1000 cm⁻¹.

    • D2O: For biologicals/peptides (requires CaF2 cells).

  • Cell Selection:

    • BaF2 (Barium Fluoride): Standard for organic solvents. Wide range, water-sensitive.

    • CaF2 (Calcium Fluoride): Mandatory for aqueous samples.

    • Path Length: Typically 100 µm (using a spacer).

Instrument Configuration
  • Detector: MCT (Mercury Cadmium Telluride) cooled with liquid nitrogen.[2]

  • Resolution: 4 cm⁻¹ is standard.[5][6] Higher resolution reduces S/N ratio without adding value for liquids.

  • Accumulation Time:

    • Standard: 1–2 hours (approx. 2000–4000 scans).

    • Challenging samples: Up to 6–12 hours.

  • Baseline Correction:

    • RAC (Rotating Achromatic Compensator): Hardware-based baseline correction (available in modern BioTools/Jasco units).

    • Solvent Subtraction: Measure pure solvent under identical conditions and subtract.

Quality Control Check

Before moving to calculation, verify the IR Absorbance .

  • The maximum absorbance of the strongest fundamental bands should be between 0.2 and 0.8 AU .

  • If > 1.0: Dilute sample or reduce path length (saturation causes artifacts).

  • If < 0.1: Increase concentration.

Part 4: Computational Protocol

The experimental spectrum is meaningless without a theoretical counterpart.

Conformational Search

Molecules in solution exist as a dynamic ensemble of conformers.

  • Tool: Spartan, MacroModel, or Conflex.

  • Method: Monte Carlo or Systematic search using Molecular Mechanics (MMFF94 or OPLS force fields).

  • Output: Identify all conformers within ~5 kcal/mol of the global minimum.

Geometry Optimization & Frequency Calculation
  • Tool: Gaussian (g09/g16), Schrödinger (Jaguar), or ADF.

  • Theory Level: DFT is the standard.

    • Functional/Basis Set: B3LYP/6-31G(d) is the industry baseline. For higher accuracy, use B3LYP/cc-pVTZ or wB97X-D (includes dispersion corrections).

  • Command: Request Freq=VCD. This calculates the Dipole Strength (IR intensity) and Rotational Strength (VCD intensity).[4]

Spectrum Generation
  • Boltzmann Weighting: Average the spectra of all conformers based on their calculated free energies (

    
    ).
    
  • Lorentzian Broadening: Apply a bandwidth (typically 4–8 cm⁻¹) to match the experimental peak width.

  • Frequency Scaling: DFT frequencies are often overestimated (harmonic approximation). Apply a scaling factor (typically ~0.96–0.98) to align peak positions.

Part 5: Data Analysis & Assignment

The "Fingerprint" Match

To assign the Absolute Configuration, compare the Sign Pattern (+/-) of the major bands.

  • Visual Inspection:

    • Does the calculated spectrum for the (

      
      )-enantiomer match the experimental signs?
      
    • Match: Sample is (

      
      ).[5]
      
    • Mirror Image: Sample is (

      
      ).[2]
      
  • Quantitative Metric (SimVCD):

    • Calculate the similarity overlap (SimIR and SimVCD).

    • Range: 0 to 1.

    • Threshold: A SimVCD score > 0.4 generally indicates a reliable assignment [1, 4].[7]

Case Study: Santonin

In a validation study using a Jasco FVS-6000:

  • Experiment: 120 mg/mL in CDCl3.[6]

  • Calculation: DFT at B3LYP/6-31G*.

  • Result: The carbonyl stretch at ~1700 cm⁻¹ and C-C skeletal vibrations showed a distinct (+ / - / +) pattern in both experiment and theory for the natural product.

References

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • BioTools. (n.d.). Absolute Configuration by VCD. Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD). Retrieved from [Link]

  • Debie, E., et al. (2011). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality. Retrieved from [Link]

  • JASCO Global. (2025). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. Retrieved from [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]

optical rotation values for (1S,3S,5S) vs (1R,3R,5R) isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for distinguishing the (1S,3S,5S) and (1R,3R,5R) stereoisomers of the 2-azabicyclo[3.1.0]hexane scaffold. This structural motif is the critical chiral core of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin (Onglyza) and related antiviral agents.

Executive Summary

In drug development, the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile (often derived from cis-4,5-methano-L-proline ) is the pharmacologically active "eutomer."[1] Its enantiomer, the (1R,3R,5R) isomer, is a process-related impurity ("distomer") that must be strictly controlled. While specific optical rotation (


) provides a quick purity check, Chiral HPLC  is the definitive method for quantifying enantiomeric excess (ee) due to the low specific rotation magnitude of certain intermediate salts.

Part 1: Comparative Technical Specifications

The following table contrasts the physicochemical profiles of the two isomers. Note that while they share scalar properties (boiling point, refractive index) in an achiral environment, they diverge in chiral environments (enzymes, polarized light, chiral columns).

Feature(1S,3S,5S) Isomer (Eutomer) (1R,3R,5R) Isomer (Distomer)
Common Name cis-4,5-methano-L-proline derivativecis-4,5-methano-D-proline derivative
Role in Saxagliptin Active Pharmaceutical Ingredient (API) Core Critical Impurity (Must be <0.15%)
CAS (Boc-Acid) 361440-67-7 361440-68-8 (Enantiomer)
CAS (Amide-MsOH) 709031-45-8 Varies by salt form
Optical Rotation Sign Typically Levorotatory (-) (as free amine/acid)*Typically Dextrorotatory (+)
Biological Activity High affinity for DPP-4 S1/S2 subsitesNegligible affinity; potential off-target effects
Key Intermediate (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

*Note: The sign of rotation (+/-) can invert depending on the solvent (MeOH vs. CHCl3), temperature, and derivatization (e.g., Boc-protection often alters the rotation sign).

Part 2: Experimental Protocols

Optical Rotation Measurement (Polarimetry)

This protocol establishes the bulk enantiomeric purity of the intermediate prior to coupling.

  • Instrument: Digital Polarimeter (e.g., PerkinElmer 341 or JASCO P-2000).

  • Light Source: Sodium D-line (589 nm).

  • Temperature: 20°C ± 0.5°C.

  • Sample Preparation:

    • Accurately weigh 100 mg of the (1S,3S,5S)-Boc-intermediate .

    • Dissolve in 10.0 mL of HPLC-grade Methanol (Concentration

      
      ).
      
    • Ensure complete dissolution; filter if necessary to remove dust (which causes light scattering).

  • Measurement:

    • Zero the instrument with pure Methanol.

    • Fill the 1 dm (100 mm) cell, ensuring no air bubbles are in the light path.

    • Record the average of 5 measurements.

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).[2]
Chiral HPLC Resolution (Definitive Identification)

Because specific rotation can be influenced by impurities, Chiral HPLC is required to determine the Enantiomeric Excess (% ee).

  • Column: Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose derivative based).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (to suppress peak tailing of the amine).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Expected Results:

    • The (1R,3R,5R) isomer typically elutes first or second depending on the specific column selector, but the separation factor (

      
      ) should be > 1.2.
      
    • Acceptance Criteria: Enantiomeric purity

      
       99.5% for API precursors.
      

Part 3: Mechanism of Action & Stereoselectivity

The biological necessity of the (1S,3S,5S) configuration is dictated by the binding pocket of the DPP-4 enzyme .

  • P1 Pocket Occupancy: The pyrrolidine-like ring of the (1S,3S,5S) isomer mimics the proline residue of the natural substrate (GLP-1).

  • Nitrile "Warhead": The nitrile group at the C3 position forms a reversible covalent imidate adduct with the catalytic Serine-630 residue of DPP-4.

  • Steric Clash of (1R,3R,5R): The enantiomer orients the nitrile group away from Ser-630 or causes steric clash with the hydrophobic S2 subsite (Tyr-547), preventing the covalent trap formation and rendering the molecule inactive.

Visualizing the Stereochemical Logic

G Start Racemic 2-Azabicyclo[3.1.0]hexane Resolution Enzymatic Resolution (Lipase / Acylase) Start->Resolution Kinetic Resolution Isomer1 (1S,3S,5S)-Isomer (Eutomer) Resolution->Isomer1 Desired Path Isomer2 (1R,3R,5R)-Isomer (Distomer) Resolution->Isomer2 Byproduct Coupling Coupling with (S)-Hydroxyadamantyl Glycine Isomer1->Coupling Amide Bond Formation Impurity Impurity (Discard/Recycle) Isomer2->Impurity FinalDrug Saxagliptin (API) Active DPP-4 Inhibitor Coupling->FinalDrug Dehydration to Nitrile

Figure 1: Stereochemical workflow for isolating the active (1S,3S,5S) core for Saxagliptin synthesis.

Part 4: Synthesis & Resolution Pathways

To obtain the pure (1S,3S,5S) isomer, researchers typically employ one of two strategies:

  • Enzymatic Resolution:

    • Starting with the racemic methanoproline amide.

    • Using Leucine Aminopeptidase or specific Lipases (e.g., Candida antarctica).

    • The enzyme selectively hydrolyzes the L-amide (1S,3S,5S) to the acid, leaving the D-amide (1R,3R,5R) intact, allowing separation by acid/base extraction.

  • Diastereomeric Salt Crystallization:

    • Using a chiral acid resolving agent (e.g., L-Tartaric acid or Mandelic acid ).

    • The (1S,3S,5S)-amine forms a crystalline salt with the resolving agent, while the (1R,3R,5R) salt remains in the mother liquor.

References

  • Vu, T. C., et al. (2010). "An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride." Organic Process Research & Development.

  • Bristol-Myers Squibb. (2009). "Saxagliptin (Onglyza) Prescribing Information." FDA Access Data.

  • Savage, S. A., et al. (2009). "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor." Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). "(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate Product Properties."

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11243969, Saxagliptin."

Sources

Comparative Analysis of NMR Techniques for Conformational Elucidation of 2-Azabicyclo[3.1.0]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 2-Azabicyclo[3.1.0]hexane Conformers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Conformational Challenge

The 2-azabicyclo[3.1.0]hexane scaffold—often referred to as "methanoproline"—is a privileged motif in drug discovery, serving as a conformationally constrained surrogate for proline. Its rigidity improves potency and metabolic stability in antiviral agents (e.g., HCV protease inhibitors) and glutamate receptor ligands.

However, characterizing this scaffold is deceptive.[1] While the bicyclic fusion is rigid, the molecule exhibits two distinct conformational degrees of freedom that drastically alter its pharmacological profile:

  • Ring Puckering (Boat vs. Chair): The equilibrium of the pyrrolidine ring relative to the cyclopropane moiety.

  • Nitrogen Inversion (

    
    -endo vs. 
    
    
    
    -exo):
    The orientation of the lone pair or substituent on the nitrogen atom.

This guide compares the three primary NMR methodologies—Scalar Coupling (


-Analysis) , Dipolar Coupling (NOE) , and Variable Temperature (VT) Analysis —to provide a definitive protocol for assigning these conformers.
Strategic Comparison of Analytical Approaches

We do not compare "products" here, but rather analytical strategies . The choice of technique depends on the specific conformational question you are solving.

FeatureStrategy A: Scalar Coupling (

)
Strategy B: Dipolar Coupling (NOESY/ROESY) Strategy C: VT-NMR
Primary Target Ring Puckering (Boat vs. Chair)

-Substituent Orientation (Endo/Exo)
Rotameric Exchange Rates
Physical Basis Karplus Equation (Dihedral angles)Through-space relaxation (

distance)
Chemical exchange timescale
Sensitivity High (Requires clear splitting)Medium (Requires mixing time optimization)Low (Requires broad temperature range)
Key Limitation Fails if signals overlap or broadenFails if molecular weight is ~1000 Da (Zero quantum artifact)Solvent limitations (BP/FP)
"Smoking Gun" Vanishing

or

couplings
Cross-peak between

and

-R group
Coalescence of rotamer peaks
Technical Deep Dive: 2-Azabicyclo[3.1.0]hexane Specifics
3.1. The "Boat" Preference

Unlike cyclohexane, the bicyclo[3.1.0] system is highly strained. Experimental data and ab initio calculations confirm that the Boat-like conformation is generally the energetic minimum. This preference minimizes the severe steric clash between the endo-hydrogen on the cyclopropane (C6) and the endo-hydrogens of the pyrrolidine ring (C3/C4) that would occur in a Chair conformation.

3.2. Diagnostic Chemical Shifts & Couplings

The following data represents a typical N-substituted 2-azabicyclo[3.1.0]hexane system in


.

Table 1: Diagnostic


 NMR Parameters 
Proton PositionApprox. Shift (

, ppm)
MultiplicityDiagnostic Coupling (

)
Structural Insight
H1 (Bridgehead-N) 3.0 – 3.6Multiplet

Hz
Cis-fusion geometry (invariant).
H5 (Bridgehead-C) 1.6 – 2.2Multiplet

Hz
CRITICAL: Small

indicates Boat conformer (dihedral

).
H6-exo (Cyclopropyl) 0.8 – 1.2Multiplet

Hz
Upfield shift due to ring current.
H6-endo (Cyclopropyl) 0.3 – 0.7Multiplet

Hz
Shielded region; NOE to

-substituent confirms N-endo.

Expert Insight: The coupling between H5 and the adjacent methylene proton (H4) is your "molecular ruler." In a Boat conformation, the dihedral angle is nearly


, leading to a vanishing coupling constant (

Hz) according to the Karplus curve. If you see a distinct doublet (

Hz), suspect a Chair distortion or ring opening.
Experimental Protocols
Protocol A: Determination of Ring Pucker (J-Analysis)

Use this when validating the scaffold geometry.

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL

    
    . Avoid DMSO-d6 initially, as high viscosity broadens lines, obscuring small couplings.
    
  • Acquisition: Acquire a standard 1D

    
     spectrum with high digital resolution (at least 64k points).
    
  • Processing: Apply a Gaussian window function (LB = -0.3, GB = 0.3) to enhance resolution of multiplets.

  • Analysis:

    • Locate the H5 bridgehead proton (typically ~1.8 ppm).

    • Measure the width at half-height (

      
      ).
      
    • Pass Criteria: If

      
       Hz, the couplings to H4 are small, confirming the Boat  conformation.
      
Protocol B: Determination of N-Substituent Orientation (1D/2D NOE)

Use this when determining the stereochemistry of N-alkylation.

  • Sample Prep: Degas the sample (argon bubbling for 5 mins) to remove paramagnetic oxygen, which quenches NOE signals.

  • Pulse Sequence: Use a gradient-enhanced 1D NOESY (e.g., selnogp in Bruker TopSpin) for cleaner results than 2D for small molecules.

  • Parameters:

    • Mixing Time (

      
      ):  Set to 600-800 ms . Small molecules (MW < 400) have slow tumbling rates and require long mixing times to build up NOE.
      
    • Irradiation: Selectively irradiate the

      
      -substituent (e.g., 
      
      
      
      -Methyl or
      
      
      -H).
  • Interpretation:

    • Strong NOE to H6-endo: Indicates the substituent is Syn (Endo) to the cyclopropane.

    • Strong NOE to H3/H4: Indicates the substituent is Anti (Exo) .

Visualizing the Workflow

The following diagram outlines the decision process for characterizing these conformers.

G Start Start: 2-Azabicyclo[3.1.0]hexane Characterization CheckRes Are 1H signals resolved? Start->CheckRes JAnalysis Protocol A: J-Coupling Analysis (Focus on H1-H5 and H5-H4) CheckRes->JAnalysis Yes VT Protocol C: Variable Temp NMR (High T to coalesce rotamers) CheckRes->VT No (Rotamers present) NOE Protocol B: NOESY/ROESY (Focus on H6-endo vs N-R) JAnalysis->NOE Stereochem Needed BoatConf Result: Boat Conformation (J_5,4 ~ 0 Hz) JAnalysis->BoatConf Small Couplings ChairConf Result: Chair Conformation (J_5,4 > 4 Hz) JAnalysis->ChairConf Large Couplings EndoExo Result: N-Endo/Exo Assignment NOE->EndoExo VT->JAnalysis Post-Coalescence

Figure 1: Decision matrix for NMR characterization. Blue nodes indicate decision points; Green/Red/Yellow indicate experimental protocols.

Advanced Mechanistic Insight: The Rotameric Trap

When the nitrogen is substituted with a carbamate (e.g.,


-Boc) or amide, the spectrum often doubles, showing two sets of peaks. This is not  usually due to boat/chair equilibrium, but rather restricted rotation around the amide bond (rotamers).
  • Differentiation: Rotamers will coalesce at high temperatures (e.g., 340K in DMSO-

    
    ). Conformational isomers (boat/chair) are usually fast-exchanging on the NMR timescale and appear as a weighted average, not distinct peaks, unless the barrier is exceptionally high.
    
  • Recommendation: Always run a spectrum at 320-340K if you observe peak doubling before attempting detailed assignment.

References
  • Conformational Analysis of 2-Azabicyclo[3.1.0]hexane Systems. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • NMR Coupling Constants and Ring Puckering. Chemistry LibreTexts - NMR Spectroscopy. [Link]

  • Synthesis and NMR of Methanoproline Derivatives. National Institutes of Health (PubChem) - Compound Summary. [Link]

  • Comparison of NMR Techniques for Small Molecules. Iowa State University - Chemical Instrumentation Facility. [Link]

Sources

Precision in Instability: A Comparative Guide to Saxagliptin Impurity Standards & Profiling Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Saxagliptin (Onglyza) presents a unique analytical challenge due to its cyanopyrrolidine moiety and adamantane cage. Unlike stable small molecules, Saxagliptin is chemically prone to intramolecular cyclization, forming a stable Cyclic Amidine impurity (often designated EP Impurity C).[1] Furthermore, with five chiral centers, the separation of diastereomers (epimers) requires high-specificity stationary phases.

The Objective: This guide compares analytical standard strategies (Pharmacopeial vs. Secondary) and profiling methodologies (HPLC vs. UPLC vs. SFC). It moves beyond basic compliance to provide a robust, self-validating framework for detecting degradation before it compromises batch release.

Part 1: The Landscape of Analytical Standards

In Saxagliptin profiling, "Standards" are not merely calibration tools; they are the only defense against misidentifying degradants as process impurities.

Comparative Analysis of Standard Types
Standard ClassBest Use CaseProsCons
Pharmacopeial (USP/EP) RS Release Testing & Validation. Mandatory for final batch release to ensure regulatory traceability.• Gold standard for audit defense.• No internal characterization required.• Extremely high cost per mg.• Often supplied as "mixtures" (e.g., EP System Suitability Mix) rather than isolated impurities.
Certified Secondary Standards Routine QC & Stability. Used for daily calibration curves after qualification against a Primary RS.• Cost-effective for high-volume stability studies.• Available in bulk for long-term trending.• Requires rigorous in-house qualification (Mass Balance/qNMR).• Risk of potency drift if hygroscopic.
Isolated Impurity Standards RRF Determination. Essential for calculating Relative Response Factors (RRF) for the Cyclic Amidine.• Allows precise quantitation of degradants with different UV maxima.• Critical for method development.• Custom synthesis often required.• High instability; must be stored at -20°C or -80°C.
The "Cyclic Amidine" Trap

The most critical error in Saxagliptin analysis is assuming a Relative Response Factor (RRF) of 1.0 for the Cyclic Amidine (Impurity C) .

  • Mechanism: The primary amine on the adamantane ring attacks the nitrile group on the pyrrolidine ring.

  • Impact: This cyclization alters the chromophore. Using Saxagliptin API as the external standard for this impurity without an RRF correction will lead to significant quantitation errors (often underestimation).

Part 2: Degradation Pathways & Visualization

Understanding the causality of impurity formation allows you to select the right standard.

Diagram 1: Saxagliptin Degradation Mechanism

Caption: The dominant degradation pathway involves intramolecular cyclization to the Cyclic Amidine, driven by pH and moisture, followed by hydrolysis.

SaxagliptinDegradation Saxa Saxagliptin (API) CyclicAmidine Cyclic Amidine (EP Impurity C) [Intramolecular Cyclization] Saxa->CyclicAmidine Nucleophilic Attack (Amine -> Nitrile) High pH / Moisture FormylAmide Formyl Amide (Oxidation/Degradant) Saxa->FormylAmide Oxidation/Excipient Interaction (Formic Acid) Epimer Epi-Cyclic Amidine (Diastereomer) CyclicAmidine->Epimer Epimerization Diketopiperazine Diketopiperazine (Hydrolysis Product) CyclicAmidine->Diketopiperazine Hydrolysis (+H2O)

Part 3: Method Performance Comparison (HPLC vs. UPLC vs. SFC)

Technology Selection Matrix
FeatureHPLC (Traditional) UPLC (Modern) SFC (Chiral)
Separation Principle C18 / Phenyl-Hexyl (Interaction based on hydrophobicity)Sub-2µm C18 (High efficiency/pressure)Supercritical CO2 + Modifier (Orthogonal selectivity)
Run Time 35–50 minutes5–8 minutes4–10 minutes
Resolution (Rs) Moderate (Rs ~ 2.0 for critical pairs)High (Rs > 3.5)Superior for Stereoisomers (Epimers)
Sensitivity (LOD) ~0.05%~0.005% (Trace analysis)Moderate
Solvent Consumption High (20-30 mL/run)Low (<2 mL/run)Very Low (Green Chemistry)
Recommendation Routine QC in manufacturing environments with legacy equipment.R&D / Stability profiling where throughput and sensitivity are critical.Chiral Purity testing to quantify specific epimers.
Expert Insight: Why SFC for Saxagliptin?

While Reverse Phase (RP) HPLC is standard for chemical purity, it struggles to separate the C-2 epimer from the parent peak due to identical hydrophobicities. Supercritical Fluid Chromatography (SFC) using a Chiralpak IC or IG column with a CO2/Methanol mobile phase provides baseline separation of these stereoisomers because it leverages 3D-spatial recognition rather than just polarity.

Part 4: Validated Experimental Protocols

Protocol A: UPLC-MS/MS for Impurity Profiling (High Sensitivity)

Use this method for stability-indicating studies to identify unknown peaks.

System: Waters ACQUITY UPLC or equivalent. Column: BEH C18 (100 mm × 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 6.5). Note: Avoid acidic pH < 4.0 to prevent artificial degradation during the run. Mobile Phase B: Acetonitrile. Gradient:

  • T=0 min: 5% B

  • T=2 min: 5% B

  • T=8 min: 60% B

  • T=10 min: 95% B Flow Rate: 0.4 mL/min. Detection: UV at 215 nm (primary) + MS (ESI Positive Mode). Target Mass:

  • Saxagliptin: [M+H]+ = 316.2

  • Cyclic Amidine: [M+H]+ = 316.2 (Isomeric mass, distinguishable by Rt and fragmentation).

Protocol B: SFC for Chiral Purity (Epimer Quantification)

Use this method to quantify the specific stereoisomers.

System: Agilent 1260 Infinity II SFC or equivalent. Column: Chiralpak IG (150 mm x 4.6 mm, 5 µm). Mobile Phase: CO2 (80%) : Methanol with 0.1% DEA (20%). Back Pressure: 120 bar. Temperature: 40°C. Detection: UV at 210 nm. Self-Validation Step: Inject a spiked solution of Saxagliptin + 0.1% Epimer. Resolution (Rs) must be > 1.5.

Part 5: Workflow Visualization

Diagram 2: Method Selection Decision Tree

Caption: A logic flow for selecting the appropriate analytical technique based on the specific impurity class (Chemical vs. Chiral).

MethodSelection Start Sample Analysis Request TypeCheck Impurity Type? Start->TypeCheck Chemical Degradants (Cyclic Amidine, Amide) TypeCheck->Chemical Chiral Stereoisomers (Epimers) TypeCheck->Chiral Routine Routine QC? Chemical->Routine SFC SFC (Chiralpak IG) Stereo-specificity Chiral->SFC Preferred Method HPLC HPLC-UV (C18 Column) Robust, Compliance-ready Routine->HPLC Yes UPLC UPLC-PDA/MS (Sub-2µm) High Throughput/Sensitivity Routine->UPLC No (R&D/Stability)

References

  • Tymoteusz Fularczyk, Ewa Bulska. (2023). Modification of Mobile Phase in Supercritical Fluid Chromatography Towards Chiral Separation of Saxagliptins. SSRN. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11243969, Saxagliptin.Link

  • Teksin, Z. S., et al. (2021). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. ResearchGate.[2] Link

  • BenchChem. (2025).[3] Saxagliptin Cyclic Amide (Impurity C) Structure and Stability.Link

  • SynThink Chemicals. (2024). Saxagliptin EP Impurities & USP Related Compounds Guide.Link

Sources

rigidity comparison of azabicyclo[3.1.0]hexane vs azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the restriction of conformational freedom is a pivotal strategy to improve potency (entropic advantage) and selectivity. This guide compares two privileged bicyclic amine scaffolds: 3-azabicyclo[3.1.0]hexane (a fused system) and 7-azabicyclo[2.2.1]heptane (a bridged system).

  • The Verdict:

    • 3-azabicyclo[3.1.0]hexane serves as a "Semi-Rigid Proline Surrogate." It locks the nitrogen lone pair vector and mimics specific peptide bond geometries while maintaining a lower molecular weight and specific metabolic stability profile. It is best used when fine-tuning the exit vector of a secondary amine.

    • 7-azabicyclo[2.2.1]heptane serves as a "Hyper-Rigid Spacer." The bridged architecture virtually eliminates ring inversion, providing a defined distance and angle between substituents that is invariant to solvent or temperature. It is best used when absolute spatial definition is required to discriminate between receptor subtypes.

Structural Mechanics & Rigidity Profiles

The Fused System: 3-Azabicyclo[3.1.0]hexane

This scaffold consists of a pyrrolidine ring fused to a cyclopropane ring. The "magic" of this structure lies in the cyclopropane fusion.

  • Conformational Lock: The cyclopropane ring forces the pyrrolidine into a specific boat or envelope conformation. Unlike a free pyrrolidine, which undergoes rapid pseudorotation, the [3.1.0] system has a significant energy barrier to inversion.

  • Pucker Control: Substituents on the cyclopropane ring (endo/exo) dictate the pucker of the nitrogen-containing ring, allowing medicinal chemists to "dial in" the exact vector of the N-substituent.

The Bridged System: 7-Azabicyclo[2.2.1]heptane

This scaffold (often related to the 7-azanorbornane core) features a nitrogen atom bridging a cyclohexane boat.

  • Geometric Cage: The methylene bridge locks the cyclohexane ring into a boat conformation. This creates a rigid cage where ring flipping is geometrically impossible without breaking bonds.

  • Vector Definition: The angle between the bridgehead carbons (C1-C4) is fixed. This scaffold is significantly more rigid than the [3.1.0] system because it lacks the "hinge" flexibility of the fused bond.

Comparative Metrics Table
Feature3-Azabicyclo[3.1.0]hexane7-Azabicyclo[2.2.1]heptane
Topology Fused (Pyrrolidine + Cyclopropane)Bridged (Azanorbornane)
Rigidity Score High (Conformationally Biased)Very High (Conformationally Locked)
Ring Inversion Restricted (High Barrier)Impossible (Geometrically Locked)
Primary Utility Proline Bioisostere, Vector TuningSpatial Spacer, Receptor Subtype Probe
Basicity (pKa) ~9.0 - 9.5 (Lowered by cyclopropyl strain)~10.0 - 10.8 (Steric bulk affects solvation)
Metabolic Liability Cyclopropyl ring opening (rare but possible)Bridgehead hydroxylation (difficult)

Decision Logic: Scaffold Selection

The following decision tree illustrates when to deploy which scaffold during a Structure-Activity Relationship (SAR) campaign.

ScaffoldSelection Start Target Binding Pocket Analysis Constraint Is Conformational Constraint Needed? Start->Constraint Vector Required Exit Vector? Constraint->Vector Yes Pyrrolidine Use Standard Pyrrolidine Constraint->Pyrrolidine No (Flexibility OK) Space Spatial Volume Available? Vector->Space Need specific N-lone pair angle Result221 Select 7-Azabicyclo[2.2.1]heptane (Max rigidity, defined distance) Vector->Result221 Need fixed distance between substituents Result310 Select 3-Azabicyclo[3.1.0]hexane (Fine-tune angle, lower MW) Space->Result310 Compact Pocket Space->Result221 Large/Deep Pocket

Figure 1: Decision matrix for selecting between fused and bridged azabicyclic scaffolds based on binding pocket requirements.

Experimental Validation Protocols

To empirically verify the rigidity and utility of these scaffolds in your specific drug candidate, use the following self-validating protocols.

Protocol A: Variable Temperature (VT) NMR for Coalescence

This experiment measures the energy barrier to ring inversion. A higher coalescence temperature (


) indicates greater rigidity.

Methodology:

  • Sample Prep: Dissolve 5-10 mg of the N-benzyl derivative of your scaffold in deuterated solvent (e.g.,

    
     or Toluene-
    
    
    
    for high temps).
  • Baseline Acquisition: Acquire a standard 1H NMR at 25°C. Identify the geminal protons on the ring (e.g., the methylene protons adjacent to the nitrogen).

  • Temperature Ramp:

    • Cool the sample to -80°C (if checking for [3.1.0] freezing).

    • Heat the sample in 10°C increments up to 100°C.

  • Analysis:

    • [3.1.0] System: Look for the splitting of methylene signals at low temperatures (freezing the envelope conformation).

    • [2.2.1] System: The signals should remain distinct (diastereotopic) even at high temperatures, confirming the inability of the ring to invert.

  • Calculation: Use the Gutowsky-Holm equation at

    
     to calculate 
    
    
    
    (Free energy of activation for inversion).
Protocol B: X-Ray Crystallography B-Factor Analysis

This provides a static "snapshot" of rigidity in the solid state.

Methodology:

  • Crystallization: Grow single crystals of the hydrochloride salt (slow evaporation from Ethanol/Ether).

  • Data Collection: Collect diffraction data at 100K.

  • Refinement: Solve the structure.

  • Validation: Examine the Thermal Ellipsoids (ADPs) of the ring carbons.

    • Interpretation: Large, elongated ellipsoids indicate thermal motion/disorder (flexibility). Small, spherical ellipsoids indicate a rigid, well-ordered lattice.

    • Expectation: The [2.2.1] bridgehead carbons will show significantly smaller ADPs compared to the C3/C4 carbons of a standard pyrrolidine.

Physicochemical Implications in Drug Design[1][2]

Basicity (pKa) Modulation

The rigidity and hybridization changes directly impact the basicity of the nitrogen, which affects solubility and membrane permeability.

  • 3-Azabicyclo[3.1.0]hexane: The cyclopropane ring has significant

    
    -character in its bonds. Through the inductive effect, it withdraws electron density from the nearby nitrogen.
    
    • Result: The pKa is typically 1.5 - 2.0 units lower than the parent pyrrolidine. This is advantageous if you need to reduce CNS penetration liability caused by high basicity or reduce hERG channel binding.

  • 7-Azabicyclo[2.2.1]heptane: The nitrogen is in a bridge. While secondary amines here are basic, the steric bulk around the nitrogen hinders solvation of the protonated species.

    • Result: The pKa is often comparable to or slightly lower than standard secondary amines, but the nucleophilicity is significantly reduced due to steric shielding.

Metabolic Stability[2][3]
  • [3.1.0]: The cyclopropane ring is generally metabolically stable, but in some oxidative conditions (P450s), it can undergo radical ring-opening. However, it effectively blocks

    
    -oxidation at the adjacent carbons.
    
  • [2.2.1]: The bridgehead protons (Bredt's rule region) are extremely resistant to abstraction. This scaffold is excellent for blocking metabolic "hotspots" in a lead compound.

Synthesis Workflow Visualization

The accessibility of these scaffolds is a key factor in their adoption. Below is a generalized workflow for accessing the [3.1.0] core, which is synthetically more versatile for diversity-oriented synthesis.

SynthesisWorkflow Maleimide Maleimide / Pyrroline Derivative Cyclopropanation Corey-Chaykovsky or Carbenoid Addition Maleimide->Cyclopropanation + Carbene Source Intermediate Bicyclic Imide/Lactam Cyclopropanation->Intermediate Reduction Reduction (LiAlH4) Intermediate->Reduction Final 3-Azabicyclo[3.1.0]hexane Reduction->Final

Figure 2: Common synthetic route to the 3-azabicyclo[3.1.0]hexane core via cyclopropanation.

References

  • Sattigeri, J. A., et al. (2008).[1] "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.[1]

  • Kozikowski, A. P., et al. (2012). "7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands." Bioorganic & Medicinal Chemistry Letters, 22(1), 441-443.

  • Critcher, D. J., et al. (2012).[2] "SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands." Bioorganic & Medicinal Chemistry Letters, 22(6), 2169-2173.

  • Barashkova, K. A., et al. (2024).[3] "Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives." Russian Journal of Organic Chemistry, 60, 7-35.[3]

  • Ambast, P. K., et al. (2026). "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Medicinal Chemistry.

Sources

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tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
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